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Titanium disulfide

Cat. No.: B082468
CAS No.: 12039-13-3
M. Wt: 112 g/mol
InChI Key: CFJRPNFOLVDFMJ-UHFFFAOYSA-N
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Description

Significance of Titanium Disulfide as a Transition Metal Dichalcogenide (TMD) in Advanced Materials Science

This compound (TiS₂), an inorganic compound with the formula TiS₂, is a prominent member of the transition metal dichalcogenide (TMD) family. wikipedia.org TMDs are a class of materials with the general formula ME₂, where M is a transition metal and E is a chalcogen, such as sulfur, selenium, or tellurium. researchgate.net These materials are characterized by a layered crystal structure, where a plane of metal atoms is sandwiched between two planes of chalcogen atoms. researchgate.netontosight.ai These layers are held together by strong covalent bonds, while weaker van der Waals forces exist between the layers, allowing for processes like exfoliation into two-dimensional (2D) sheets and intercalation, the insertion of guest atoms or molecules between the layers. researchgate.net

TiS₂ crystallizes in a hexagonal structure analogous to cadmium iodide (CdI₂), with the titanium atoms occupying octahedral sites. wikipedia.org Unlike many other TMDs such as Molybdenum disulfide (MoS₂) which are semiconductors, bulk TiS₂ is a semimetal. ossila.com This semimetallic nature arises from a small overlap between the sulfur p-band and the titanium d-band, which results in high electrical conductivity. researchgate.net This high conductivity, combined with its layered structure that facilitates efficient ion intercalation, makes TiS₂ a material of significant interest in advanced materials science. samaterials.com It is also the lightest and among the cheapest of the Group IV and V layered dichalcogenides. wikipedia.orgresearchgate.net The unique combination of these properties underpins its application in various technologies, particularly in energy storage and electronics. ontosight.aisamaterials.com

Table 1: Comparative Properties of Select Transition Metal Dichalcogenides

Property This compound (TiS₂) Molybdenum Disulfide (MoS₂) Tungsten Disulfide (WS₂)
Crystal Structure 1T (Octahedral) 2H (Trigonal Prismatic) 2H (Trigonal Prismatic)
Electronic Behavior Semimetal Semiconductor Semiconductor
Bandgap (Bulk) ~0 eV (overlap) ~1.2 eV (Indirect) ~1.3 eV (Indirect)
Electrical Conductivity High (~10³ S/cm) Low (~10⁻² S/cm) Low (~10⁻³ S/cm)
Intercalation Capacity High Moderate Moderate

This table presents a summary of comparative properties based on data found in sources.

Evolution of Research Trajectories in TiS₂ Studies

The scientific investigation of this compound dates back to the early 20th century, with initial synthesis methods involving the direct reaction of elemental titanium and sulfur at high temperatures, typically around 500°C. wikipedia.org However, a pivotal moment in TiS₂ research occurred in 1973 when M. Stanley Whittingham, then at Exxon, demonstrated its potential as a high-energy-density cathode material for rechargeable lithium batteries. wikipedia.orgbritannica.com This discovery was foundational to the development of modern lithium-ion batteries and sparked a wave of research into TiS₂ for energy storage applications. britannica.comakacje10.waw.pl The key to this application was the reversible intercalation of lithium ions into the van der Waals gaps of the TiS₂ layered structure. wikipedia.org

The 1980s and 1990s saw significant advancements in synthesis techniques, moving beyond simple high-temperature reactions. Methods such as chemical vapor deposition (CVD), often using titanium tetrachloride (TiCl₄) and hydrogen sulfide (B99878) (H₂S) as precursors, were developed to produce purer, more crystalline TiS₂ films. wikipedia.orgprincetonpowder.com While TiS₂ was eventually replaced by higher-voltage cobalt and manganese oxides in many commercial batteries, research interest did not wane. wikipedia.orgbritannica.com Instead, it shifted towards exploring novel morphologies and advanced synthesis routes. wikipedia.org

Recent decades have focused on creating TiS₂ with specialized structures, including nanotubes, nanoclusters, whiskers, nanodisks, and fullerene-like materials, to harness the unique properties that emerge at the nanoscale. wikipedia.orgacs.org Furthermore, sophisticated synthesis methods like atomic layer deposition (ALD) and thio sol-gel processes have been developed. rsc.orgsynchrotron-soleil.fr The ALD/MLD (molecular layer deposition) approach, for instance, allows for a two-step process that separates material growth from crystallization, enabling precise control over the fabrication of ultrathin films for next-generation electronics and energy storage devices. synchrotron-soleil.fr

Scope and Academic Context of Contemporary TiS₂ Investigations

Contemporary research on this compound is broad and multidisciplinary, spanning chemistry, materials science, and physics. The primary focus remains on leveraging its unique electronic and structural properties for technological applications.

Energy Storage: TiS₂ continues to be a material of high interest for energy storage. While its use in conventional lithium-ion batteries has diminished, it is actively investigated for all-solid-state batteries, where its compatibility with solid electrolytes is an advantage. wikipedia.orgmtikorea.co.kr Research extends to its use as an electrode material for other alkali-ion batteries, including sodium-ion (Na-ion) and calcium-ion (Ca-ion) systems, which are being explored as alternatives to lithium-based technologies. samaterials.comaip.orgmdpi.com Its high conductivity and surface area also make it a promising material for supercapacitors, which require rapid charge and discharge cycles. samaterials.compassive-components.eu Studies have shown that coating carbon nanotubes with TiS₂ can create pseudocapacitors with high energy density and a stable, wide operating voltage. passive-components.eu

Catalysis: The unique surface properties of TiS₂ make it a candidate for various catalytic processes. It has shown potential in the hydrogen evolution reaction (HER) and for the electrocatalytic reduction of carbon dioxide (CO₂) to carbon monoxide (CO). ontosight.aisamaterials.comacs.org In CO₂ reduction, the sulfur planes of semimetallic TiS₂ provide active sites for CO₂ binding and conversion, offering an earth-abundant alternative to noble metal catalysts. acs.org

Electronics and Optoelectronics: The semimetallic nature of bulk TiS₂ and the semiconducting properties of its monolayer form make it a versatile material for electronic applications. ossila.comprincetonpowder.com Research is ongoing into its use in thin-film transistors, sensors, and as a conductive coating. samaterials.comprincetonpowder.com Doping TiS₂ with other transition metals is being explored as a strategy to tune its electronic structure and enhance properties like ion adsorption for battery anodes. aip.orgarxiv.org Its potential use in photovoltaics as a hole transport layer in perovskite solar cells or as a component in thin-film solar cells is also an active area of investigation. princetonpowder.comresearchgate.net

Table 2: Summary of Contemporary Research Findings for this compound

Research Area Key Findings and Developments
Energy Storage - Demonstrated reversible intercalation of Ca²⁺ ions in aqueous electrolytes, suggesting applicability for aqueous calcium-ion batteries. mdpi.com- Doping with transition metals like iron or cobalt can significantly enhance adsorption energies and open-circuit voltage for sodium and potassium ions. aip.org- Used as a cathode material, Li/TiS₂ batteries show rapid and reversible intercalation. Further lithiation beyond intercalation can trigger multi-step conversion reactions, potentially offering higher capacity. wikipedia.orgosti.gov- TiS₂-coated carbon nanotubes create high-performance supercapacitors with high energy density and operational stability. passive-components.eu
Catalysis - Semimetallic TiS₂ thin films act as efficient electrocatalysts for converting CO₂ to CO. acs.org- Shows potential as a catalyst for the hydrogen evolution reaction. ontosight.aisamaterials.com
Synthesis & Morphology - Advanced synthesis methods like atomic layer deposition/molecular layer deposition (ALD/MLD) enable precise, scalable fabrication of ultrathin films. synchrotron-soleil.fr- Various nanostructures, including flower-like and flake-like morphologies, nanotubes, and whiskers, have been synthesized using solution-based and vapor-phase methods. wikipedia.orgacs.org

| Electronics | - Bulk TiS₂ is a semimetal, but its monolayer form can be a semiconductor, with the transition influenced by strain or pressure. ossila.com- Investigated as a p-type hole transport layer in perovskite solar cells, with a tunable bandgap. researchgate.net |

Structure

2D Structure

Chemical Structure Depiction
molecular formula TiS2<br>S2Ti B082468 Titanium disulfide CAS No. 12039-13-3

Properties

IUPAC Name

bis(sulfanylidene)titanium
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InChI

InChI=1S/2S.Ti
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InChI Key

CFJRPNFOLVDFMJ-UHFFFAOYSA-N
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Canonical SMILES

S=[Ti]=S
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Molecular Formula

S2Ti, TiS2
Record name TITANIUM DISULFIDE
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DSSTOX Substance ID

DTXSID7065203
Record name Titanium sulfide (TiS2)
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Molecular Weight

112.00 g/mol
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Physical Description

Titanium disulfide appears as a yellow or gray powder with an unpleasant odor that is used as a solid lubricant. Contact with the material may cause burns to skin, eyes, and mucous membranes. It may be toxic by ingestion, inhalation or skin absorption., Yellow or grey solid with an unpleasant odor; [CAMEO] Green powder with an odor like rotten eggs; [Alfa Aesar MSDS]
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CAS No.

12039-13-3
Record name TITANIUM DISULFIDE
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Record name Titanium sulfide (TiS2)
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Synthesis and Fabrication Methodologies of Titanium Disulfide

Direct Elemental Reaction Processes

Direct reaction of titanium and sulfur represents a fundamental approach to synthesizing titanium disulfide. This method, while straightforward in principle, requires careful control of reaction conditions to achieve the desired stoichiometry and crystallinity.

High-Temperature Solid-State Synthesis Approaches

A prevalent method for producing bulk this compound involves the direct reaction of stoichiometric amounts of titanium and sulfur powders at elevated temperatures. diva-portal.orgresearchgate.net The precursors are typically mixed, sealed in an evacuated quartz ampoule, and heated in a furnace. diva-portal.org For instance, a common procedure involves heating the mixture at 700°C for 24 hours. diva-portal.org Another approach utilizes a solid-gas reaction between titanium powder and sulfur at temperatures ranging from 500-600°C. researchgate.net The synthesis of bulk TiS₂ has also been achieved by reacting the elements at temperatures between 1000-1100 °C in an evacuated quartz bomb. acs.org These high-temperature methods facilitate the diffusion and reaction of the elements to form crystalline TiS₂. diva-portal.orgresearchgate.net

Controlled Growth of Stoichiometric Phases

Achieving the correct stoichiometry is critical, as deviations can lead to the formation of other titanium sulfide (B99878) phases, such as TiS₃, which can significantly alter the material's properties. researchgate.netacs.org The control of stoichiometric phases in direct elemental reactions is primarily managed by the initial ratio of sulfur to titanium and the reaction temperature. acs.org For example, to obtain TiS₂, an initial S to Ti ratio of 2 is used. acs.org Conversely, maintaining a sulfur to titanium ratio above 3 is necessary for the synthesis of TiS₃. acs.org Temperature also plays a crucial role; for instance, TiS₃ must be synthesized at or below 550 °C to prevent the pyrolysis of sulfur from the structure. acs.org Sulfur-deficient TiS₂-x can be intentionally prepared through high-temperature vacuum annealing of TiS₂. researchgate.net

Chemical Vapor Deposition (CVD) Techniques

Chemical Vapor Deposition (CVD) is a versatile technique for growing high-quality thin films of this compound on various substrates. This method involves the reaction of volatile precursors in the gas phase, leading to the deposition of a solid film on a heated substrate.

Precursor Selection and Reaction Kinetics

The choice of precursors is a critical aspect of the CVD process for TiS₂. A common approach utilizes titanium tetrachloride (TiCl₄) and a sulfur source, such as hydrogen sulfide (H₂S) or organothiols. wikipedia.orgosti.govoup.com The reaction of TiCl₄ and H₂S typically occurs at temperatures above 400 °C. acs.orgoup.com More recently, metal-organic precursors like tetrakis(dimethylamido)titanium ([Ti(NMe₂)₄]) and tert-butylthiol have been employed, allowing for deposition at lower temperatures. acs.orgresearchgate.net For example, TiS₂ films have been deposited from [Ti(NMe₂)₄] and ButSH. researchgate.net Single-source precursors, such as Ti(S-t-Bu)₄, have also been investigated, which can produce stoichiometric films at temperatures between 110 and 350 °C. acs.org The reaction kinetics are influenced by factors such as precursor flow rates, substrate temperature, and pressure. For instance, in the TiCl₄/H₂S system, the maximum deposition rate was achieved at 700-800 °C with a specific gas flow ratio. oup.comcapes.gov.br An innovative approach involves the in situ generation of a volatile titanium chloride precursor by reacting titanium powder with an NH₄Cl promoter, enabling a CVD process at ambient pressure. mit.edumit.edu

Film Growth and Crystallization Control

The morphology and crystallinity of the deposited TiS₂ films are strongly dependent on the CVD process parameters. oup.comcapes.gov.br Well-formed TiS₂ crystals have been grown at 600 °C or by using a low flow ratio of H₂S to TiCl₄. oup.comcapes.gov.br The substrate also plays a role in the film's properties. For example, hexagonal (001)-oriented TiS₂ can be deposited on ZnS substrates. researchgate.net The temperature is a key parameter for controlling crystallization; films deposited at lower temperatures may be weakly crystalline or amorphous, while higher temperatures promote the formation of highly crystalline structures. researchgate.net For instance, films grown from Ti(S-t-Bu)₄ on quartz at 270 °C exhibit a different morphology compared to those grown at 150 °C. acs.org A two-step method involving the deposition of a metal film followed by sulfurization in H₂S gas has been used to synthesize large-area films at temperatures as low as 500 °C. aip.orgaip.org

Atomic Layer Deposition (ALD) and Molecular Layer Deposition (MLD)

Atomic Layer Deposition (ALD) and the related Molecular Layer Deposition (MLD) are advanced thin-film deposition techniques that offer precise, atomic-level control over film thickness and composition. These methods are based on sequential, self-limiting surface reactions.

For TiS₂, ALD has been successfully demonstrated using precursors like titanium tetrachloride (TiCl₄) and hydrogen sulfide (H₂S). researchgate.netaip.orgresearchgate.net This process has an ALD temperature window of 125–200 °C, with a saturated growth rate of approximately 0.5 Å/cycle. aip.orgresearchgate.netosti.gov Another precursor combination for ALD is tetrakis(dimethylamido)titanium (TDMAT) and H₂S, which can be used at deposition temperatures between 120 and 180°C. researchgate.netsci-hub.se The growth per cycle (GPC) can vary depending on the deposition temperature, ranging from 0.15 to 0.5 Å. researchgate.netsci-hub.se

Phase control between metallic TiS₂ and semiconducting TiS₃ has been achieved by carefully tuning the deposition temperature and the coreactant composition in an ALD process. sci-hub.senih.govresearchgate.net For example, at 100 °C, using H₂S gas as the coreactant yields TiS₂, while using an H₂S plasma results in the formation of TiS₃. acs.orgsci-hub.senih.gov This is attributed to the generation of S₂ species in the plasma. acs.orgnih.gov

A hybrid ALD/MLD approach has also been developed, combining the inorganic precursor tetrakis(dimethylamido)titanium with an organic sulfur-containing molecule like 1,2-ethanedithiol. synchrotron-soleil.fracs.org This two-step process involves the initial growth of an amorphous Ti-thiolate film at a low temperature (e.g., 50 °C), followed by a thermal annealing step (e.g., at 450 °C) to convert it into crystalline TiS₂. acs.orgaip.orgresearchgate.net This method separates the film growth from crystallization, allowing for precise control over the final film structure. synchrotron-soleil.fr

Low-Temperature Phase-Controlled TiS2 and TiS3 Synthesis

The synthesis of titanium sulfide (TiSₓ) nanolayers with precise control over their phase and thickness at low temperatures has been a significant area of research. researchgate.netresearchgate.netacs.org Atomic Layer Deposition (ALD) has emerged as a key technique for this purpose, allowing for the phase-controlled synthesis of metallic this compound (TiS₂) and semiconducting titanium trisulfide (TiS₃). researchgate.netacs.org

A crucial factor in determining the resulting phase is the careful tuning of the deposition temperature and the composition of the coreactant. researchgate.netacs.orgacs.org For instance, using ALD, TiS₂ can be prepared at 100°C with hydrogen sulfide (H₂S) gas as the coreactant. researchgate.netacs.org In contrast, TiS₃ is synthesized at the same temperature (100°C) but by employing an H₂S plasma as the coreactant. researchgate.netacs.orgacs.org It is speculated that the presence of S₂ species in the H₂S plasma is conducive to the formation of the TiS₃ phase at this low temperature. researchgate.netacs.orgacs.org

The ability to switch between the synthesis of TiS₂ and TiS₃ simply by altering the coreactant between H₂S gas and H₂S plasma at a constant low temperature of 100°C demonstrates a significant level of control over the material's properties. sci-hub.se This phase control is critical as it directly influences the electrical characteristics of the resulting material, opening up possibilities for fabricating novel electronic devices. acs.org

Influence of Sulfur Coreactants and Deposition Temperature on Phase Control

The phase of titanium sulfide synthesized via Atomic Layer Deposition (ALD) is highly dependent on both the sulfur coreactant and the deposition temperature. researchgate.netacs.orgnih.gov These two parameters can be modulated to selectively produce either this compound (TiS₂) or titanium trisulfide (TiS₃). acs.orgsci-hub.se

The choice of sulfur coreactant plays a pivotal role. At a deposition temperature of 100°C, using H₂S gas results in the formation of TiS₂, while using an H₂S plasma leads to the synthesis of TiS₃. acs.orgsci-hub.se The generation of S₂ species within the H₂S plasma is believed to be the key factor enabling the formation of the TiS₃ phase at such a low temperature. researchgate.netacs.orgacs.org

Deposition temperature is another critical variable for phase control, particularly in Plasma-Enhanced ALD (PE-ALD). acs.orgnih.gov While TiS₃ is formed at 100°C using a H₂S plasma, increasing the temperature above this point leads to a transition to TiS₂ formation. acs.orgnih.gov Specifically, at deposition temperatures of 150°C and 200°C, PE-ALD yields crystalline 1T-TiS₂. acs.orgsci-hub.se This transition temperature of around 100°C in PE-ALD is significantly lower than the 550°C required in conventional Chemical Vapor Transport (CVT) methods. acs.orgsci-hub.se In contrast, for thermal ALD using H₂S gas, no phase change from TiS₂ is observed across the investigated temperature range. nih.gov

The interplay between the sulfur partial pressure and the synthesis temperature dictates the thermodynamic favorability of TiS₃ formation over its pyrolysis to TiS₂. acs.orgsci-hub.se This relationship provides the fundamental basis for achieving phase control by adjusting the coreactant and deposition temperature during the ALD process. acs.orgsci-hub.se

Table 1: Effect of Deposition Temperature and Sulfur Coreactant on Titanium Sulfide Phase in ALD

Deposition Temperature (°C)Sulfur CoreactantResulting Phase
100H₂S gasTiS₂
100H₂S plasmaAmorphous TiS₃
150H₂S plasmaCrystalline 1T-TiS₂
200H₂S plasmaCrystalline 1T-TiS₂

This table summarizes the outcomes of ALD synthesis under different conditions as reported in the literature. acs.orgsci-hub.senih.gov

In-Situ Mechanistic Probing of Film Growth

The fabrication of ultrathin this compound (TiS₂) films with precise control necessitates a deep understanding of the underlying chemical and structural mechanisms at each stage of the growth process. synchrotron-soleil.fr Traditional methods often face challenges due to the simultaneous occurrence of atomic growth and crystallization. synchrotron-soleil.fr To overcome this, innovative approaches that separate these two processes are being investigated, with in-situ techniques providing invaluable real-time insights. synchrotron-soleil.frrsc.org

Real-time Monitoring of Chemical and Structural Dynamics

In-situ characterization techniques are crucial for monitoring the dynamic changes that occur during film growth in real-time. oup.commdpi.com Techniques such as in-situ X-ray absorption spectroscopy (XAS), X-ray fluorescence (XRF), X-ray reflectivity (XRR), and ellipsometry, often performed at synchrotron facilities, offer unprecedented views into the evolution of TiS₂ films. synchrotron-soleil.fr These methods allow for the simultaneous characterization of both the chemical state and physical structure of the film as it forms. synchrotron-soleil.fr By directly observing the material during synthesis, researchers can gain a comprehensive understanding of the transformation pathways and reaction kinetics. mdpi.com For instance, in-situ laboratory X-ray diffraction (XRD) has been used to reveal how additives like TiS₂ can enhance the reaction efficiency of sulfur reduction during battery cycling. uq.edu.au

Elucidation of Precursor-Substrate Interactions

The initial interaction between the precursor molecules and the substrate surface is a critical step that dictates the subsequent film growth. In-situ studies, particularly when combined with theoretical calculations like density functional theory (DFT), can effectively elucidate the nature of these interactions. synchrotron-soleil.frrsc.org For example, in the ALD/MLD (atomic layer deposition/molecular layer deposition) synthesis of TiS₂, in-situ XAS has been instrumental in revealing the bonding mechanisms at the interface between the growing film and the SiO₂ substrate. rsc.orgnih.gov Understanding these precursor-substrate interactions is fundamental to controlling the orientation and quality of the final TiS₂ film. rsc.org

Formation and Transformation of Amorphous Intermediate Phases

In many advanced synthesis strategies for TiS₂, an amorphous intermediate phase is intentionally formed before being converted to the final crystalline structure. rsc.orgnih.gov This approach allows for greater control over the film's properties. synchrotron-soleil.fr In-situ techniques are essential for tracking the formation and subsequent transformation of these amorphous phases. For example, the growth of an amorphous Ti-thiolate film via a hybrid ALD/MLD process has been studied in detail. rsc.orgnih.govacs.org Real-time monitoring reveals the progressive incorporation of sulfur into this amorphous matrix. rsc.orgnih.gov Subsequent annealing then facilitates the transformation of this amorphous Ti-thiolate into nanocrystalline TiS₂. synchrotron-soleil.fr This transformation often involves the simultaneous loss of sulfur, a process that can be precisely monitored using in-situ methods. rsc.orgnih.gov

Strategies for Separating Growth and Crystallization

A significant challenge in fabricating high-quality, ultrathin films of this compound (TiS₂) is the concurrent nature of atomic growth and crystallization in conventional deposition techniques. synchrotron-soleil.fr This can lead to a lack of precise control over the final crystal structure. synchrotron-soleil.fr To address this, researchers have developed innovative strategies that decouple the growth process from the crystallization step. synchrotron-soleil.frrsc.org

A prominent and effective approach is a two-step process that combines atomic layer deposition/molecular layer deposition (ALD/MLD) with a subsequent thermal annealing step. synchrotron-soleil.frrsc.orgnih.gov

The initial step involves the low-temperature deposition of an amorphous film. synchrotron-soleil.frrsc.org In one such method, a hybrid ALD/MLD process at a low temperature of 50°C is used to grow an amorphous Ti-amidothiolate film. acs.org This process allows for precise, self-limiting growth, ensuring excellent thickness control. researchgate.net The resulting amorphous film, often a Ti-thiolate, is then subjected to a second step: thermal annealing. rsc.orgnih.gov

The annealing step is critical as it provides the energy required for the transformation of the amorphous precursor film into a crystalline TiS₂ structure. synchrotron-soleil.frnih.gov For instance, annealing the amorphous Ti-amidothiolate film at 450°C under a forming gas atmosphere (H₂/Ar) converts it into lamellar TiS₂. acs.org Similarly, amorphous TiS₃ films grown by PE-ALD can be annealed at 400°C in a sulfur-rich atmosphere to improve their crystallinity. acs.orgacs.org

This two-step synthesis approach, which intentionally separates the growth of an amorphous intermediate from its final crystallization, has been validated as an effective strategy. rsc.orgnih.gov In-situ studies have confirmed that the annealing step induces the transformation of the Ti-thiolate into nanocrystalline TiS₂ while simultaneously causing some sulfur loss. rsc.orgnih.gov This methodology provides a pathway to fabricate ultrathin TiS₂ films with tailored properties, including controlled thickness and a textured structure where the lamellar layers tend to be parallel to the substrate. synchrotron-soleil.fracs.org

Solution-Based Synthesis Routes

Solution-based methods offer a versatile and controllable approach to synthesizing this compound (TiS2), particularly for producing nanostructured materials with tailored properties. These routes generally involve the reaction of titanium and sulfur precursors in a liquid medium, allowing for greater control over reaction conditions compared to traditional solid-state methods.

Hydrothermal and Solvothermal Methods for Nanostructure Generation

Hydrothermal and solvothermal synthesis are prominent techniques for producing crystalline TiS2 nanostructures. These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures in a sealed vessel called an autoclave. This approach allows for the formation of various nanostructures with controlled morphology and size. researchgate.netspringerprofessional.deuum.edu.my

For instance, nanostructured TiS2 with a hexagonal crystal structure has been successfully synthesized via a hydrothermal method using titanium tetra isopropoxide as the titanium source and thiourea (B124793) as the sulfur source. researchgate.netspringerprofessional.de Another study demonstrated the synthesis of titania (TiO2) and sodium titanate nanostructures through a hydrothermal process starting with this compound. ntu.edu.sg This highlights the versatility of the method in producing different titanium-based compounds.

The final characteristics of the synthesized TiS2 nanostructures are highly dependent on the reaction parameters, including time, temperature, and the concentration of precursors. These parameters influence the nucleation and growth kinetics of the crystals, thereby determining the size, shape, and crystallinity of the final product.

Temperature: The synthesis temperature plays a critical role in the phase and morphology of the resulting materials. For example, in the hydrothermal synthesis of titania from titanates, increasing the temperature from 120°C to 220°C can lead to phase changes from sodium titanate to anatase. ntu.edu.sg In the solvothermal synthesis of TiS2 from titanium tetrachloride and elemental sulfur, the injection temperature of the precursor is a key factor in determining whether 2D flake-like or 3D flower-like nanostructures are formed. acs.org

Time: The duration of the hydrothermal or solvothermal reaction affects the completion of the reaction and the growth of the nanostructures. Shorter reaction times may result in amorphous or poorly crystalline products, while longer durations generally lead to higher crystallinity and larger particle sizes. For instance, TiS2-derived sodium titanate compounds can be synthesized in a relatively short duration of 6 hours under low alkaline concentrations. ntu.edu.sg

Precursor Concentration: The concentration of titanium and sulfur precursors influences the nucleation rate and the final morphology of the TiS2 nanostructures. Varying the concentration of thiourea in the hydrothermal synthesis of TiS2 has been shown to affect the resulting material. researchgate.netspringerprofessional.de The control of precursor concentration is a key strategy for tuning the properties of the synthesized nanomaterials. mdpi.com

The following table summarizes the influence of key reaction parameters on the synthesis of titanium-based nanostructures via hydrothermal/solvothermal methods.

Reaction ParameterEffect on Nanostructure Properties
Temperature Influences crystal phase, morphology, and crystallinity. Higher temperatures can promote phase transformations and crystal growth. ntu.edu.sgacs.org
Time Affects the degree of crystallinity and particle size. Longer reaction times generally lead to more crystalline and larger nanostructures. ntu.edu.sg
Precursor Concentration Impacts nucleation rate and morphology of the final product. researchgate.netspringerprofessional.de
pH/Alkalinity Determines the type of nanostructure formed (e.g., rutile TiO2 nanorods at highly acidic conditions vs. sodium titanate nanobelts at highly alkaline conditions). ntu.edu.sg
Morphological Control of Nanostructured TiS2

A significant advantage of solution-based synthesis routes is the ability to control the morphology of the resulting nanostructures. By carefully adjusting the reaction conditions, various TiS2 morphologies, such as nanoflakes, nanoflowers, and nanoparticles, can be achieved. researchgate.netacs.org

For example, a facile solution method reacting titanium tetrachloride with elemental sulfur in 1-octadecene (B91540) has been used to synthesize both three-dimensional flower-like and two-dimensional flake-like TiS2 nanostructures. acs.org The key to controlling the morphology in this case was the injection temperature of the precursor. A lower injection temperature (150°C) resulted in the formation of flake-like nanostructures, while a higher injection temperature (300°C) led to flower-like morphologies. acs.org This control is attributed to the different nucleation mechanisms at varying temperatures. acs.org

Similarly, the hydrothermal synthesis of TiS2 using titanium tetra isopropoxide and thiourea has been shown to produce nanostructured thick films. researchgate.netspringerprofessional.de The morphology of these films, as analyzed by scanning electron microscopy (SEM), is influenced by the synthesis conditions. researchgate.netspringerprofessional.de

Thio Sol-Gel Processes from Metal Thiolate Precursors

The thio sol-gel process is another solution-based method for synthesizing this compound. This technique is analogous to the more common oxide sol-gel process but uses sulfur-containing precursors. It involves the reaction of a metal precursor, such as a titanium thiolate or alkoxide, with a sulfurizing agent like hydrogen sulfide (H2S). researchgate.netrsc.orgresearchgate.netresearchgate.net This process can yield amorphous precursors that are subsequently annealed to form crystalline TiS2. researchgate.netresearchgate.netresearchgate.net

The chemistry of the precursors and the precipitation mechanism are central to the thio sol-gel process. Titanium(IV) thiolates, such as [Ti(SBut)4], and titanium alkoxides, like titanium isopropoxide, are commonly used as metal sources. researchgate.netrsc.orgresearchgate.netresearchgate.net

When a titanium thiolate precursor is dissolved in a solvent like toluene (B28343) and reacted with H2S at room temperature, a black precipitate forms immediately. rsc.orgcapes.gov.br The proposed mechanism involves the replacement of the thiolate (–SR) ligands with hydrosulfide (B80085) (–SH) groups from H2S. rsc.org This is similar to the hydrolysis and condensation reactions that occur in traditional oxide sol-gel processes. researchgate.netresearchgate.netresearchgate.net

In the case of titanium alkoxide precursors, the reaction with H2S leads to the partial replacement of alkoxy groups with hydrosulfide moieties, forming an amorphous titanium alkoxy-sulfide precursor. researchgate.netresearchgate.netresearchgate.net This process is described as a thiolysis-condensation mechanism. researchgate.netresearchgate.netresearchgate.net

The following table details some of the titanium thiolate precursors used in the thio sol-gel synthesis of TiS2. rsc.orgrsc.orgcapes.gov.br

PrecursorFormula
Titanium(IV) tert-butanethiolate[Ti(SBut)4]
Diethylammonium nonakis(benzylthiolato)dititanate(IV)[Et2NH2][Ti2(SCH2Ph)9]
Diethylammonium tetrakis(pentafluorophenylthiolato)(diethylamido)titanate(IV)[Et2NH2][Ti(SC6F5)4(NEt2)]
Tri(diethylammonium) pentakis(pentafluorophenylthiolato)titanate(IV) bis(pentafluorophenylthiolate)[Et2NH2]3[Ti(SC6F5)5][SC6F5]2

The precipitate obtained from the thio sol-gel process is typically amorphous. A subsequent annealing step at elevated temperatures is necessary to induce crystallization and form the desired TiS2 phase. The annealing temperature and atmosphere significantly influence the crystallinity and the potential formation of defects or secondary phases.

Annealing the amorphous precursor in a stream of H2S at 800°C has been shown to produce pure, hexagonal TiS2. researchgate.netrsc.orgcapes.gov.br However, annealing at a lower temperature of 600°C under H2S can result in a mixture of crystalline TiS2 and another titanium sulfide phase, Ti1.25S2. rsc.orgcapes.gov.br This indicates that the annealing temperature is a critical parameter for controlling the stoichiometry and phase purity of the final product. The presence of H2S during annealing helps to ensure complete sulfidation and prevent the formation of titanium oxides. rsc.org

Morphological Evolution during Sol-Gel Synthesis

The sol-gel process, specifically the thio-sol-gel method, offers a versatile route for synthesizing this compound (TiS₂) powders with varied morphologies. researchgate.net This process involves the reaction of titanium alkoxides with hydrogen sulfide (H₂S) to form an amorphous titanium alkoxy-sulfide precursor. researchgate.net This precursor can then be converted to crystalline TiS₂ through heat treatment in a flowing H₂S gas stream. researchgate.net

A key advantage of this method is the ability to control the morphology of the final TiS₂ powder by manipulating the heat-treatment conditions. Researchers have demonstrated that by adjusting these conditions, it is possible to influence both the shape of the sulfide powder and its defect concentration. researchgate.net This control allows for the synthesis of TiS₂ with morphologies ranging from randomly agglomerated particles to well-defined, radially oriented crystallites. researchgate.net The resulting crystallite sizes can be tuned from less than 0.5 µm to 2 µm, with defect concentrations (represented as x in Ti₁₊ₓS₂) varying between 0.003 and 0.03. researchgate.net The process typically begins with the reaction of a titanium(IV) thiolate precursor with H₂S at room temperature, which forms a precipitate. researchgate.net Annealing this precipitate at temperatures around 800°C under H₂S leads to the formation of pure, hexagonal this compound. researchgate.net

Liquid-Phase Synthesis of Varied TiS₂ Nanostructures

Liquid-phase synthesis provides a low-cost and scalable colloidal approach for producing this compound nanostructures. acs.orgbilkent.edu.tr This bottom-up method allows for significant control over the final product's morphology. acs.orgrsc.org

Control of Morphology (Flower-like, Flake-like) via Injection Temperature

A critical parameter in the liquid-phase synthesis of TiS₂ is the injection temperature of the titanium precursor. acs.orgresearchgate.net By adjusting this temperature, it is possible to selectively synthesize different nanostructured morphologies, such as three-dimensional (3D) flower-like structures or two-dimensional (2D) flake-like structures. acs.orgrsc.org

In a typical synthesis, titanium tetrachloride (TiCl₄) is injected into a hot solution of elemental sulfur dissolved in a non-coordinating solvent like 1-octadecene. acs.org The injection temperature directly influences the nucleation and growth kinetics, thereby determining the final morphology. acs.orgresearchgate.net

Flower-like Nanostructures: When TiCl₄ is injected at a high temperature, such as 300°C, the reaction conditions favor the formation of elegant, 3D flower-like nanostructures. acs.orgrsc.org Time-dependent studies suggest a growth mechanism that begins with amorphous globules, followed by the appearance of crystalline platelets on the surface, which then grow into "petals" radiating from a central core. researchgate.net

Flake-like Nanostructures: Conversely, injecting the titanium precursor at a lower temperature of 150°C, followed by a gradual increase to 300°C, results in the formation of 2D flake-like nanostructures. acs.org

This method represents a simple, one-step solution-phase route to achieve morphological control of TiS₂ nanostructures without the need for complex techniques. acs.org

Table 1: Effect of Injection Temperature on TiS₂ Nanostructure Morphology acs.org
Injection TemperatureResulting MorphologyDimensionality
300°CFlower-like3D
150°CFlake-like2D

Top-Down Fabrication Methods

Top-down fabrication methods begin with bulk, crystalline this compound and reduce its dimensions to the nanoscale, typically to produce 2D nanosheets. These techniques rely on overcoming the weak van der Waals forces that hold the individual TiS₂ layers together. acs.orgresearchgate.net

Mechanical Exfoliation of Bulk TiS₂ Crystals

Mechanical exfoliation is a foundational top-down technique for isolating single or few-layer 2D materials from their bulk layered parent crystals. While widely known for producing graphene, this method is also applicable to other van der Waals crystals like this compound. The process typically involves using adhesive tape to repeatedly peel layers from a high-quality bulk TiS₂ crystal until atomically thin flakes are achieved. These thin flakes can then be transferred to a substrate for further characterization and device fabrication. This method is valued for producing high-quality, pristine nanosheets, though it is generally a low-yield process not suited for large-scale production.

Electrochemical Intercalation and Subsequent Exfoliation

Electrochemical exfoliation is a scalable and efficient method for producing 2D TiS₂ nanosheets. rsc.orgchinesechemsoc.org The process begins with using a bulk TiS₂ material as an electrode in an electrochemical cell. wangresearchgroup.org

The first step is electrochemical intercalation, where ions are driven between the layers of the TiS₂ crystal by an applied voltage. wangresearchgroup.org For TiS₂, this often involves the intercalation of lithium ions (Li⁺) to form LiₓTiS₂. wangresearchgroup.org This intercalation process weakens the van der Waals interactions that bind the layers together. wangresearchgroup.org In some variations, larger organic ions, such as tetrabutylammonium (B224687) (TBA⁺), are used. rsc.org

Following intercalation, the material is typically subjected to ultrasonication in a solvent like water or isopropanol. rsc.orgwangresearchgroup.org The mechanical agitation provided by the sonication is then sufficient to overcome the weakened interlayer forces, resulting in the exfoliation of the bulk material into a colloidal suspension of single- or few-layer TiS₂ nanosheets. wangresearchgroup.org This technique is noted for its speed and potential for large-scale production. rsc.orgchinesechemsoc.org

Organolithium Chemistry for 2D Nanosheet Exfoliation

A widely used chemical exfoliation method for producing 2D TiS₂ nanosheets involves organolithium chemistry. bilkent.edu.trresearchgate.netscribd.com This technique is a powerful tool for intercalating and subsequently exfoliating bulk TiS₂ powders. bilkent.edu.tr

The process typically involves mixing bulk TiS₂ powder with an organolithium reagent, most commonly n-butyllithium (n-BuLi), in a non-polar solvent like hexane. acs.orgbilkent.edu.tr The mixture is stirred in a sealed container, often at an elevated temperature (e.g., 80°C) for an extended period (e.g., 48 hours), to facilitate the intercalation of lithium ions from the n-butyllithium into the TiS₂ structure. bilkent.edu.tr This results in the formation of lithium-intercalated TiS₂ (LiₓTiS₂). acs.org

After intercalation, the product is washed to remove excess reagent and byproducts. bilkent.edu.tr The final step is exfoliation, which is achieved by dispersing the LiₓTiS₂ powder in deionized water and applying ultrasonication, often in an ice bath. bilkent.edu.tr The intercalated lithium ions react with water, producing lithium hydroxide (B78521) (LiOH) and hydrogen gas (H₂), which helps to force the layers apart and results in a suspension of 2D TiS₂ nanosheets. bilkent.edu.tr This method has been shown to successfully produce large 2D sheets with lateral dimensions exceeding 20 µm. bilkent.edu.tr

Table 2: Typical Reagents in Organolithium Exfoliation of TiS₂ acs.orgbilkent.edu.tr
ReagentRoleTypical Solvent
n-butyllithium (n-BuLi)Lithium intercalation agentHexane
Deionized WaterExfoliation agent (reacts with intercalated Li⁺)N/A
Hexane, Ethanol, WaterWashing solventsN/A

Vapor Transport Methods

Surface-Assisted Chemical Vapor Transport (SACVT) is a specialized technique employed for the synthesis of this compound (TiS₂) nanostructures. researchgate.netinderscience.cominderscienceonline.com This method involves a chemical reaction between titanium and sulfur powders within a sealed and evacuated silica (B1680970) ampoule. researchgate.net The resulting titanium sulfide species (TiSₓ) are transported through the vapor phase to a substrate, often a titanium-coated silica wafer, where the nanostructures grow. researchgate.netinderscience.comresearchgate.net This approach allows for the fabrication of various nanometric morphologies, including flower-like structures and platelets. researchgate.netnju.edu.cn

The growth process is understood to follow a vapor-solid mechanism. nju.edu.cnd-nb.info Initially, titanium and sulfur vapor react to form unstable TiSₓ species in the gaseous phase. d-nb.info These gaseous intermediates are then transported to the substrate, where they can condense and form stable seeds for subsequent nanostructure growth. d-nb.info

The morphology and composition of the resulting nanostructures are highly dependent on key reaction parameters, primarily the temperature and the stoichiometric ratio of the reactants. gla.ac.uk Systematic studies have shown that precise control over these variables enables the selective synthesis of different titanium sulfide phases and shapes. gla.ac.uk For instance, a titanium-to-sulfur (Ti:S) ratio of 1:2 typically yields hexagonal 1T-TiS₂ structures. inderscience.comacs.org Increasing the proportion of sulfur, such as to a 1:4 ratio, facilitates the growth of titanium trisulfide (TiS₃) nanostructures, which can be converted to TiS₂ at elevated temperatures. inderscience.cominderscienceonline.com

Temperature plays a critical role in determining the final product. Well-crystallized TiS₂ has been successfully obtained at temperatures ranging from 550 °C to 850 °C. nju.edu.cn The specific morphology of the TiS₂ nanostructures can be tailored by adjusting the reaction temperature. nju.edu.cn

Research Findings on SACVT Synthesis of TiS₂:

Detailed research has demonstrated the ability to control the morphology of TiS₂ through temperature manipulation:

At 550 °C , the SACVT process yields microscale hexagonal plates of single-crystalline TiS₂. These plates have been observed with border lengths of approximately 7.8 µm and thicknesses around 156 nm. nju.edu.cn

Between 650 °C and 750 °C , the reaction produces distinct flower-like patterns. These structures are composed of TiS₂ plates, which act as "petals," surrounding a central particle of titanium. nju.edu.cn

At a higher temperature of 850 °C , the surface of the titanium foil substrate can be completely converted into a film of standing and overlapping TiS₂ microplates with thicknesses ranging from 100 to 400 nm. nju.edu.cn

Further increasing the temperature to 950 °C leads to the formation of porous films of titanium monosulfide (TiS). nju.edu.cn

The SACVT method can produce a variety of TiS₂ nanostructures, from flower-like growths composed of nanosheet "petals" approximately 10 nm thick to larger platelets that are microns across. inderscience.cominderscienceonline.com

Table 1: Effect of Temperature on TiS₂ Nanostructure Morphology via SACVT

Reaction TemperatureResulting TiS₂ MorphologyReference
550 °CMicroscale hexagonal plates (approx. 7.8 µm border, 156 nm thick) nju.edu.cn
650-750 °CFlower-like patterns (TiS₂ plates as "petals" with Ti particle center) nju.edu.cn
850 °CComplete conversion of Ti foil to standing/overlapping microplates nju.edu.cn

Structural and Electronic Structure Engineering of Titanium Disulfide

Polymorphism and Layered Structures of TiS₂

The arrangement of atoms and the nature of the interactions between layers are fundamental to the properties of TiS₂.

Titanium disulfide can exist in different crystal structures, known as polytypes, which are characterized by the coordination of the titanium (Ti) atom with the sulfur (S) atoms and the stacking sequence of the layers. The two most prominent polytypes are the 1T and 2H phases.

The 1T polytype features an octahedral coordination geometry, where each titanium atom is surrounded by six sulfur atoms in an octahedral arrangement. researchgate.netmdpi.comrsc.org This structure corresponds to the space group P-3m1. researchgate.net The 1T phase is generally considered the more stable form of TiS₂ under ambient conditions. mdpi.comosti.gov It crystallizes in a layered CdI₂-like structure, consisting of sheets of face-sharing TiS₆ octahedra. researchgate.net These form distinct S-Ti-S sandwich layers. researchgate.net

The 2H polytype exhibits a trigonal prismatic coordination, where the titanium atom is positioned within a trigonal prism formed by six sulfur atoms. researchgate.netrsc.org While less common for TiS₂, this structure is prevalent in other TMDs like MoS₂. mdpi.comacs.org The primary distinction between the 1T and 2H polytypes lies in this local coordination of the metal atom. researchgate.net

In the layered structure of this compound, individual S-Ti-S slabs are stacked on top of one another. These layers are held together primarily by weak van der Waals forces. researchgate.netnih.gov This relatively weak interlayer interaction is a defining characteristic of TiS₂ and other 2D materials, allowing for processes like ion intercalation, where guest atoms or molecules can be inserted into the van der Waals gap between the layers. researchgate.netnih.govunipa.it

Although often described as weak, these interlayer forces are crucial in determining the bulk properties of the material. acs.org The stacking of monolayers significantly influences the electronic properties due to interlayer coupling. acs.org In pristine TiS₂, the stacking periodicity corresponds to a peak at approximately 15.7° in X-ray diffraction patterns, representing an interlayer distance of 5.69 Å. unipa.it The nature of this stacking can be affected by intercalation, which can alter the interlayer spacing and the relative alignment of the TiS₂ sheets. unipa.it

Electronic Band Structure Investigations

The electronic properties of TiS₂ are highly tunable, a feature that is being extensively researched for applications in electronics and optoelectronics.

Quantum confinement effects in 2D materials mean that their electronic properties can be highly dependent on the number of layers. mdpi.comacs.org In the case of 1T-TiS₂, first-principles calculations have shown that the electronic band gap can be tuned by varying the number of stacked layers. researchgate.netresearchgate.net

Research indicates that a monolayer of TiS₂ has a band gap of 0.49 eV. researchgate.netresearchgate.net As the number of layers increases, the band gap systematically decreases, reaching a value of 0.40 eV in the bulk form. researchgate.netresearchgate.netresearchgate.net This reduction in the band gap is attributed to the effects of quantum confinement and the formation of sub-bands as the interlayer interactions become more significant. researchgate.net

Number of TiS₂ LayersCalculated Band Gap (eV)
1 (Monolayer)0.49
2 (Bilayer)0.46
3 (Trilayer)0.44
40.42
50.41
Bulk0.40

Data derived from first-principles calculations. researchgate.netresearchgate.net

Strain engineering, which involves applying mechanical stress to alter the lattice parameters of a material, is a powerful tool for modulating the electronic structure of 2D materials. chinesechemsoc.orgscholaris.ca The electronic and transport properties of TiS₂ can be significantly altered by the application of mechanical strain. researchgate.net Unlike bulk materials, 2D structures like TiS₂ can withstand considerable elastic strain before rupturing, making them ideal candidates for strain-tunable devices. scholaris.ca

The application of strain directly modifies the atomic spacing and lattice distortion, which in turn affects the orbital overlap and the electronic band structure. chinesechemsoc.org For TiS₂, applying a biaxial tensile strain of 4% has been shown to improve its properties for certain electrochemical applications by modifying its adsorption energies, which are intrinsically linked to its electronic structure. scholaris.ca The stability of the material under such moderate strain, with only a minor deviation of 0.02 Å in the Ti-S bond length, highlights the feasibility of this approach. scholaris.ca Theoretical studies show that both compressive and tensile strain can be used to tune the electronic properties of TiS₂. researchgate.net

The application of an external electric field is another effective method for tuning the electronic properties of this compound. researchgate.net Theoretical investigations show that introducing an external electric field can lead to significant changes in the electronic characteristics of the TiS₂ system and induce substantial modifications to its band gap. researchgate.net

The field causes a redistribution of electron density and can influence electronic transitions. arxiv.org While the changes in some properties, like the static dielectric constant, might be less pronounced for TiS₂ compared to related compounds like TiSe₂ and TiTe₂, the modulation is still evident. arxiv.org The ability to use an electric field to control properties has been demonstrated in devices where a TiS₂ nanosheet acts as an active component for THz wave modulation, indicating a direct influence of the field on the material's conductivity and electronic state. researchgate.net

Metal-Semiconductor Transitions in TiS2 Systems

The electronic nature of this compound (TiS₂) has been a subject of considerable discussion, with studies pointing to it being either a semimetal or a semiconductor. This ambiguity often arises from the material's sensitivity to stoichiometry and defects. Stoichiometric TiS₂ is now largely considered to be a semiconductor with a small indirect band gap. However, it is frequently observed to be heavily self-doped due to an excess of titanium atoms acting as intercalants within the van der Waals gaps, which pushes the Fermi level into the conduction band and imparts semimetallic or metallic character.

Several external and internal factors can induce transitions between semiconducting and metallic states in TiS₂ systems:

Pressure: Applying external pressure is a key method for tuning the electronic properties of TiS₂. An isostructural semiconductor-to-semimetal phase transition has been observed at pressures between 4 and 6 GPa. This transition is attributed to the closure of the energy bandgap under compression. Theoretical studies have modeled this transition as resulting from an indirect band overlap between the sulfur 3p-based valence band and the titanium 3d-based conduction band. In doped TiS₂ systems, an even more complex, unusual metal-semiconductor-metal transition has been reported under high pressure up to 70 GPa. The initial transition to a semiconducting state at around 17 GPa is linked to electron localization induced by intercalated Ti atoms, while re-metallization at higher pressures (above 30.5 GPa) is initiated by a crystal structure phase transition.

Intrinsic Defects: Point defects within the TiS₂ lattice significantly influence its electronic structure. The presence of titanium interstitials or sulfur vacancies increases the ratio of conductive Ti atoms to S atoms. This shifts the conduction bands toward the Fermi level, leading to a greater delocalization of electrons and inducing a local semiconductor-to-metal transition. The high conductivity often seen in TiS₂ samples is therefore explained by this heavy self-doping from intrinsic defects.

Intercalation/Doping: The intentional introduction of other atoms (intercalation or doping) is a powerful strategy to modify TiS₂'s electronic properties. The intercalation of elements can lead to charge transfer to the TiS₂ host, increasing carrier concentration and enhancing metallic behavior. For instance, self-intercalated Ti atoms in TiₘSₙ compounds can tune the electronic structure, causing transitions from a bipolar magnetic semiconductor to a half-semiconductor and then to a metal, depending on the concentration of the intercalated titanium.

The ability to control these transitions is crucial for the application of TiS₂ in various electronic and optoelectronic devices.

Low-Dimensional this compound Nanostructures

The properties of this compound can be further engineered by synthesizing it in the form of low-dimensional nanostructures. These structures, including nanotubes, monolayers, and fullerene-like nanoparticles, exhibit unique electronic and physical characteristics distinct from their bulk counterpart.

Synthesis and Characterization of TiS₂ Nanotubes

This compound nanotubes have been successfully synthesized using various methods, most notably through a low-temperature gas-phase reaction. rsc.org One established method involves heating titanium(IV) chloride (TiCl₄) in a stream of hydrogen (H₂) and hydrogen sulfide (B99878) (H₂S) at a relatively low temperature of 450°C. rsc.org This process yields high-purity, multi-walled TiS₂ nanotubes with open-ended tips. rsc.org

Characterization of these nanostructures reveals typical outer diameters of approximately 20 nm, inner diameters of around 10 nm, and lengths ranging from 2 to 5 micrometers. rsc.orgresearchgate.net The interlayer spacing is approximately 0.57 nm, which is consistent with the hexagonal P3m1 phase of 1T-type TiS₂. rsc.orgresearchgate.net These nanotubes are noted to be more sensitive to electron beams compared to the more stable HfS₂ and ZrS₂ nanotubes. rsc.org

PropertyValueSource(s)
Synthesis Method Low-temperature gas reaction (TiCl₄ + H₂S) rsc.org
Outer Diameter ~20 nm rsc.orgresearchgate.net
Inner Diameter ~10 nm rsc.orgresearchgate.net
Average Length 2–5 µm rsc.orgresearchgate.net
Interlayer Spacing ~0.57 nm rsc.orgresearchgate.net
Crystal Structure Hexagonal (1T symmetry) rsc.orgresearchgate.net

The electronic properties of TiS₂ nanotubes are intrinsically linked to their geometric structure, specifically their diameter and chirality. acs.orgresearchgate.net Theoretical studies show that unlike bulk TiS₂, which is a semimetal, all single-walled TiS₂ nanotubes are semiconductors, irrespective of their chirality. researchgate.netucsd.edu A key finding is that the band gap of these nanotubes decreases as their radius decreases. ucsd.edu

Furthermore, the structure of nanotubes with small diameters can significantly depart from a simple rolled-up sheet, exhibiting intrinsic twists and axial prestrains that influence their electronic behavior. acs.orgresearchgate.net The electronic properties are therefore dependent on the wall structure, diameter, and chirality, opening possibilities for tuning their characteristics for specific applications. acs.orgresearchgate.net Torsional deformations have also been identified as a powerful method to engineer the electronic properties, with the potential to induce semiconductor-to-metal transitions. arxiv.org It is important to note that structural defects, such as vacancies, can alter this semiconducting nature, inducing metal-like conductivity in otherwise ideal nanotubes. researchgate.net

The formation and stability of TiS₂ nanotubes are rooted in the material's layered crystal structure. The 1T structure, which is the thermodynamically stable form for bulk TiS₂, is also the stable configuration for the nanotubes. ucsd.edu The driving force for the formation of tubular structures from layered compounds is attributed to the energy gain from seaming dangling bonds at the edges of 2D nanosheets, which compensates for the strain energy of bending the layers. unizar.es

The synthesis of TiS₂ nanotubes via chemical vapor transport (CVT) suggests a growth mechanism that occurs atom-by-atom, potentially involving screw dislocations, which would be analogous to the growth of other chiral nanostructures. unizar.es While single-walled TiS₂ nanotubes have been the subject of extensive theoretical modeling, they have not been observed experimentally, with synthesized nanotubes typically being multi-walled. researchgate.netsemi.ac.cn This is because the van der Waals forces between layers in multi-wall structures provide additional stability. semi.ac.cn Theoretical calculations show that the strain energy of forming a nanotube from a flat TiS₂ sheet is higher than for carbon but that chirality does not significantly influence this energy. semi.ac.cn

Planar Nanostructures: Monolayers and Nanostripes

Two-dimensional (2D) nanostructures of TiS₂, such as monolayers and nanostripes, represent another class of materials with distinct properties. Monolayer TiS₂, the lightest member of the transition metal dichalcogenide family, can be produced by methods like liquid-phase chemical exfoliation. nih.govacs.org These nanosheets can have lateral sizes of several micrometers. acs.org

Theoretically, TiS₂ monolayers are predicted to be semiconductors, a key difference from the semimetallic nature of their bulk counterpart. researchgate.netresearchgate.net The transition from semiconductor to semimetal is predicted to occur as the number of layers increases, with a film becoming semimetallic at around 10-11 layers. ucsd.eduresearchgate.net Atomic models for quasi-one-dimensional nanostripes have also been proposed and studied theoretically. researchgate.net These 1D and 2D nanostructures are found to be most stable in the octahedral 1T phase, similar to the bulk crystal. researchgate.net However, a significant challenge with these planar nanostructures is their chemical stability, as they are prone to oxidation, particularly in aqueous environments. nih.govacs.org

Fullerene-like Materials and Nanoclusters

In addition to planar and tubular forms, TiS₂ can form closed-cage, zero-dimensional nanostructures known as inorganic fullerene-like (IF) nanoparticles and nanoclusters. acs.orgresearchgate.net These IF-TiS₂ nanoparticles have been synthesized via a gas-phase reaction between TiCl₄ and H₂S in a specialized reactor. ingentaconnect.combenthamdirect.com

The resulting nanoparticles are highly spherical, with diameters typically ranging from 60 to 120 nm, and consist of up to 100 concentric, nested layers of TiS₂. researchgate.netingentaconnect.comresearchgate.net The growth mechanism is proposed to be a process of nucleation and growth, which differs from the mechanism observed for other IF materials like WS₂. ingentaconnect.combenthamdirect.com These perfectly spherical nanostructures are of interest for applications such as solid-state lubricants, where they can reduce friction by acting as nanoscale ball bearings. researchgate.net

Nanodiscs and Their Structural Attributes

This compound can be synthesized in the form of nanodiscs, a unique morphology that has been achieved through methods like solid-state reactions. researchgate.net These nanostructures exhibit a crystalline, hexagonal structure, as confirmed by X-ray diffraction (XRD) analysis. researchgate.net The lattice parameters for these nanodiscs have been reported as a = 3.40 Å, b = 3.40 Å, and c = 5.68 Å, which are consistent with established values for bulk TiS2. researchgate.net Electron microscopy techniques, such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM), have been instrumental in confirming the nanodisc morphology and determining the size of the nanoparticles. researchgate.net

Defect Engineering in TiS2

Defect engineering is a powerful strategy to modify the properties of materials. In TiS2, this can be achieved by manipulating its stoichiometry and creating vacancies.

Role of Non-Stoichiometry (Ti1+xS2) and Defect Concentrations

This compound often exhibits non-stoichiometry, commonly in the form of excess titanium atoms that intercalate into the van der Waals gaps between the TiS2 layers, creating a structure denoted as Ti1+xS2. reading.ac.uk This self-intercalation of titanium acts as a donor, increasing the carrier concentration in the material. reading.ac.ukresearchgate.net Consequently, this leads to a decrease in both electrical resistivity and the Seebeck coefficient. reading.ac.uk The presence of these interstitial titanium atoms also introduces structural disorder, which enhances phonon scattering and results in a reduction of the lattice thermal conductivity. reading.ac.ukresearchgate.net The extent of non-stoichiometry, and therefore the concentration of defects, is influenced by factors such as temperature and the partial pressures of the constituent elements during synthesis. uio.no

Impact of Sulfide Cluster Vacancies (CV-TiS2-x) on Electronic Properties

A novel approach to defect engineering in TiS2 involves the creation of sulfide cluster vacancies (CV-TiS2-x). rsc.orghaozhenjia.com The introduction of these vacancies has a significant impact on the electronic structure of the material. Theoretical calculations have shown that cluster vacancies can effectively modify the Fermi level. rsc.orgresearchgate.net Specifically, the presence of sulfur vacancies can induce a high density of states near the Fermi level, which can be beneficial for certain applications. researchgate.net This modification of the electronic structure is a key factor in enhancing the material's electrochemical stability within liquid organic electrolyte systems. rsc.orgresearchgate.net

Influence of Vacancies on Electrochemical Reversibility and Stability

The presence of vacancies, particularly sulfide vacancies, plays a crucial role in the electrochemical performance of TiS2. The introduction of titanium vacancies has been shown to improve the cycling ability and enhance the kinetic performance of TiS2 as an electrode material. researchgate.net These vacancies can help alleviate the microscopic stress and strain that occur during ion intercalation, thereby mitigating volume expansion and maintaining structural stability. researchgate.net Furthermore, titanium vacancies can influence the insertion sites of alkali metal ions, which helps to stabilize the crystal structure. researchgate.net

Similarly, sulfide cluster vacancies (CV-TiS2-x) contribute to improved electrochemical reversibility. rsc.org The positively charged sulfur vacancies lead to an expanded interplanar spacing, which allows the material to retain its structural integrity during the insertion of ions like lithium. rsc.org This enhanced structural stability is critical for achieving long cycle life in battery applications. rsc.org In some cases, the introduction of sulfur vacancies has been linked to the promotion of anionic redox reactions involving (S2)2- species, which can contribute to a higher reversible capacity. rsc.org However, it is also noted that the intercalation reaction in TiS2 may only be partially reversible initially, with reversibility improving over subsequent cycles. polyu.edu.hk The formation of Ti-O related compounds during prolonged cycling can reduce this reversibility. polyu.edu.hk

High-Pressure Structural Transformations

The application of high pressure can induce significant changes in the crystal structure of this compound. High-pressure X-ray diffraction studies have revealed that TiS2 undergoes a phase transformation at approximately 20.7 GPa, with further structural changes observed at 26.3 GPa. researchgate.netwikipedia.org The exact structure of the high-pressure phase is yet to be fully determined. researchgate.net

Advanced Characterization Techniques in Tis2 Research

Diffraction-Based Techniques

Diffraction methods are indispensable for elucidating the crystalline structure of materials. By analyzing the scattering pattern of incident waves, researchers can determine atomic arrangements with high precision.

X-ray Diffraction (XRD) for Structural and Phase Analysis

X-ray diffraction (XRD) is a cornerstone technique for the structural and phase analysis of TiS₂. malvernpanalytical.com It allows for the non-destructive determination of chemical composition, crystal structure, and other physical properties of crystalline materials. malvernpanalytical.commdpi.com TiS₂ typically crystallizes in the trigonal P-3m1 space group, forming a layered structure where a layer of titanium atoms is sandwiched between two layers of sulfur atoms. materialsproject.orgwikipedia.org These layers are held together by weak van der Waals forces. wikipedia.org

The XRD pattern of TiS₂ exhibits characteristic peaks corresponding to its crystal planes. For instance, single-crystal TiS₂ aligned along the (001) plane shows distinct peaks for the (001), (002), (003), and (004) planes. hqgraphene.com Powder X-ray diffraction (PXRD) is also widely used to analyze the phase purity and crystal structure of TiS₂ powders. hqgraphene.comresearchgate.net

The lattice parameters of TiS₂, which define the size and shape of the unit cell, can be precisely determined from XRD data. Experimental values for the lattice constants are typically around a = 3.40–3.41 Å and c = 5.69–5.70 nm. pveducation.orgrsc.org The Ti-S bond length has been determined to be approximately 2.423–2.43 Å. wikipedia.orgrsc.org High-pressure XRD studies have shown that the compression of TiS₂ is anisotropic, with the c-axis being significantly more compressible than the a-axis. researchgate.net A phase transformation has been observed to begin at approximately 20.7 GPa. researchgate.net

Table 1: Experimentally Determined Lattice Parameters for Titanium Disulfide

ParameterValueSource
a3.40 Å pveducation.org
c5.69 Å pveducation.org
Ti-S bond length2.43 Å rsc.org
Space GroupP-3m1 materialsproject.orgwikipedia.org
Crystal SystemTrigonal materialsproject.org

In-Situ XRD for Monitoring Dynamic Processes

In-situ X-ray diffraction is a powerful technique for monitoring real-time structural changes in materials under specific operating conditions, such as during electrochemical cycling in batteries or under varying temperatures and atmospheres. msesupplies.commdpi.comsciopen.com This allows researchers to observe dynamic processes like phase transitions, crystal structure evolution, and reaction mechanisms as they happen. msesupplies.com

In the context of TiS₂ research, in-situ XRD is particularly valuable for studying the intercalation and de-intercalation of ions (e.g., Li⁺, Na⁺) into the van der Waals gaps of the layered structure, a fundamental process in battery applications. rsc.org For example, during the lithiation of TiS₂, the reaction proceeds as a single-phase process where Li ions insert into the layers, causing an expansion of the lattice parameters without changing the P-3m1 space group. stonybrook.edu In contrast, the sodiation of TiS₂ involves more complex structural changes, with the potential for intermediate phases and a change in the crystal symmetry. rsc.orgstonybrook.edu In-situ synchrotron XRD has also been employed to investigate the high-temperature reactions between titanium and air under laser irradiation, providing detailed insights into the formation of titanium oxides and nitrides. nih.gov

Spectroscopic Characterization Methods

Spectroscopy involves the interaction of electromagnetic radiation with matter to probe various properties. It provides valuable information about lattice vibrations, elemental composition, oxidation states, and the local atomic and electronic structure of TiS₂.

Raman Spectroscopy for Lattice Vibrations and Layer Number Determination

Raman spectroscopy is a non-destructive technique that provides insights into the vibrational modes of a material, which are sensitive to its crystal structure, defects, and layer thickness. port.ac.uk For 1T-TiS₂, group theory predicts two primary Raman-active modes: the in-plane E_g mode and the out-of-plane A_1g mode. port.ac.ukacs.org The experimental positions of these peaks are typically around 226-235 cm⁻¹ for the E_g mode and 327-335 cm⁻¹ for the A_1g mode at room temperature. acs.orgunipa.it

A notable feature in the Raman spectra of TiS₂ is a "shoulder" peak (Sh) observed at approximately 370-390 cm⁻¹. acs.orgunipa.it While its exact origin is still debated, it has been attributed to factors like non-stoichiometry (excess interlayer titanium atoms) or anharmonic effects. acs.org The intensity and position of these Raman modes can shift with the number of TiS₂ layers, making Raman spectroscopy a useful tool for determining the thickness of exfoliated nanosheets. port.ac.uk Specifically, a characteristic shift in the E_g mode frequency and a change in the intensity ratio of the A_1g peak to the shoulder peak can be correlated with the number of layers. port.ac.uk Temperature-dependent Raman studies have shown that most phonon modes in TiS₂ harden (shift to higher frequencies) as the temperature decreases, although some modes exhibit a softening behavior. iphy.ac.cnacs.org

Table 2: Key Raman Modes in this compound

ModeVibrational DirectionTypical Wavenumber (cm⁻¹)
E_gIn-plane~235
A_1gOut-of-plane~335
Sh (Shoulder)-~370-390

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that analyzes the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. acs.orgtsijournals.comresearchgate.net The technique works by irradiating a material with X-rays and measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. researchgate.net

In TiS₂ research, XPS is crucial for verifying the stoichiometry and determining the oxidation states of titanium and sulfur. The Ti 2p spectrum of TiS₂ shows two main peaks, Ti 2p₃/₂ and Ti 2p₁/₂, corresponding to the spin-orbit splitting. The binding energy for Ti 2p₃/₂ is typically observed around 456.2-456.3 eV. xpsdatabase.netacs.org The S 2p spectrum also displays a doublet, S 2p₃/₂ and S 2p₁/₂, with binding energies of approximately 160.9 eV and 161.9 eV, respectively. acs.org The presence of additional peaks in the Ti 2p or S 2p spectra can indicate surface oxidation or the presence of different chemical environments. acs.orgias.ac.in For example, surface oxidation can lead to the formation of titanium oxides, which appear at higher binding energies in the Ti 2p spectrum. acs.orgchalmers.se

Table 3: Typical XPS Binding Energies for this compound

Core LevelBinding Energy (eV)Source
Ti 2p₃/₂~456.3 acs.org
Ti 2p₁/₂~462.4 acs.org
S 2p₃/₂~160.9 acs.org
S 2p₁/₂~161.9 acs.org

X-ray Absorption Spectroscopy (XAS) for Local Atomic Environment and Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local atomic environment and unoccupied electronic structure of materials. arxiv.orgstanford.edudiamond.ac.uk It involves measuring the X-ray absorption coefficient of a material as a function of incident X-ray energy. The resulting spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES provides information on the oxidation state and coordination chemistry of the absorbing atom, while EXAFS reveals details about the bond distances and coordination numbers of its nearest neighbors. aps.org

For TiS₂, XAS at the Ti and S K-edges is used to study changes in the local atomic and electronic structure during dynamic processes, such as ion intercalation in batteries. rsc.org Operando XANES studies have shown that during sodiation, the Ti K-edge shifts to lower energy, indicating a reduction of the Ti centers. rsc.orgstonybrook.edu Concurrently, the S K-edge shifts to higher energy, suggesting that sulfur is also involved in the redox reaction by accepting electrons. rsc.orgstonybrook.edu In-situ XAS has also been instrumental in understanding the growth mechanisms of thin TiS₂ films, revealing the transformation from amorphous Ti-thiolate intermediates to crystalline TiS₂ during annealing. synchrotron-soleil.frrsc.org By comparing experimental spectra with theoretical simulations, a detailed picture of the local bonding and structural evolution can be obtained. uq.edu.auresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic and optical properties of this compound (TiS2). The method relies on measuring the absorption of ultraviolet and visible light by the material, which provides insights into electron transitions between energy levels.

Research has shown that TiS2 exhibits high absorbance across a wide range of wavelengths, from the ultraviolet to the near-infrared (NIR) region. dovepress.com This broad absorption is a characteristic feature of transition metal dichalcogenides. Studies using UV-Vis spectroscopy have been instrumental in determining the band structure of TiS2. The material is considered a semimetal or a semiconductor with a small indirect band gap. wikipedia.orglew.ro Calculations based on density functional theory (DFT) and experimental data suggest this indirect band gap is approximately 0.26 to 0.3 eV. lew.ro

Furthermore, UV-Vis spectroscopy is sensitive to modifications in the electronic structure of TiS2. For instance, when TiS2 is doped, new intermediate bands can form within the forbidden gap, and these are detectable as additional absorption responses in UV-vis-NIR spectra. nih.govacs.org The optical properties are also highly dependent on the material's size and morphology. Nanosized clusters of TiS2 display a significant blue shift in their absorption spectra as the cluster size decreases, a phenomenon attributed to quantum confinement effects. lew.ro This demonstrates a transition from bulk, solid-like properties to molecule-like optical behavior at the nanoscale. lew.ro In specific applications, such as photothermal therapy, functionalized TiS2 nanoagents have been characterized by their extinction coefficient, with one study reporting a value of 30.1 L/g·cm at an 808 nm wavelength. dovepress.com

PropertyValueTechnique
Band Gap ~0.26 - 0.3 eV (Indirect)UV-Vis Spectroscopy & DFT
Absorption Range High across UV to NIRUV-Vis Spectroscopy
Extinction Coefficient 30.1 L/g·cm at 808 nm (TiS₂-HSA-FA)UV-Vis Spectroscopy

Optical Emission Spectroscopy (OES)

Optical Emission Spectroscopy (OES) is a crucial diagnostic tool for analyzing the chemical species present in plasma environments, which are often used for the synthesis of TiS2 thin films. This technique is particularly valuable in processes like Plasma-Enhanced Atomic Layer Deposition (PE-ALD), where it provides real-time information about the reactive species in the gas phase.

During the PE-ALD synthesis of titanium sulfide (B99878) films using a hydrogen sulfide (H₂S) and argon (Ar) plasma, OES has been used to identify the constituent reactive species. acs.orgnih.gov The resulting emission spectra reveal the presence of hydrogen (H) and argon (Ar) species, as well as sulfur-containing radicals like SH⁺ and, notably, diatomic sulfur (S₂). acs.orgnih.gov

Research findings suggest that the composition of the plasma directly influences the phase of the resulting titanium sulfide material. Specifically, the presence of S₂ species, as observed by OES, is hypothesized to be a key factor in the low-temperature formation of titanium trisulfide (TiS₃) instead of this compound (TiS₂). acs.orgnih.gov This control over the stoichiometry is critical for fabricating materials with desired electronic properties, as TiS₂ is metallic while TiS₃ is a semiconductor. nih.gov

Plasma Species Detected (H₂S:Ar Plasma)Significance in Synthesis
SH⁺, S₂, H, ArPresence confirmed by OES.
S₂Speculated to promote the formation of the TiS₃ phase over TiS₂ at low temperatures. acs.orgnih.gov

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is used to study the emission of light from a material after it has absorbed photons. This technique provides information about electronic band structure and defect states.

Bulk TiS₂ is not known to exhibit significant photoluminescence. lew.ro However, its photoluminescent properties become prominent at the nanoscale. Room-temperature photoluminescence has been observed in TiS₂ nanoclusters, indicating a shift from solid-like to molecule-like optical characteristics as the particle size shrinks to below the bulk exciton (B1674681) diameter. lew.ro The emission spectra of these nanoclusters are also sensitive to their environment; for example, the emission peaks shift depending on whether the nanoclusters are suspended in octane (B31449) or acetonitrile. lew.ro

PL spectroscopy is also used to characterize related titanium sulfide phases, such as titanium trisulfide (TiS₃), which can be synthesized alongside TiS₂. acs.orgnih.gov After annealing, TiS₃ films show a distinct PL peak in the near-infrared region at approximately 1400 nm (which corresponds to an energy of about 0.9 eV), confirming the material's semiconducting nature and direct band gap. acs.orgnih.gov This PL signal is not detectable before the annealing process improves the material's crystallinity. acs.org

MaterialPL Emission PeakConditions
TiS₂ Nanoclusters ~415 nm (in Acetonitrile), ~450 nm (in Octane)Room Temperature
TiS₃ Film ~1400 nm (~0.9 eV)Post-annealing at 400 °C

Angle-Resolved Photoemission Spectroscopy (ARPES) for Electronic Band Structure

Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful experimental technique used to directly probe the electronic band structure of crystalline solids. By measuring the kinetic energy and emission angle of photoelectrons ejected from a sample upon irradiation with high-energy photons, ARPES can map the energy and momentum of electrons within the material, providing a detailed picture of the band dispersions and the Fermi surface.

For TiS₂, which is classified as a semimetal, ARPES studies confirm a small overlap between the valence and conduction bands. wikipedia.org This technique is particularly sensitive to changes in the electronic structure resulting from intercalation, which is the insertion of guest atoms or molecules between the layers of the TiS₂ host material. Systematic ARPES investigations of transition metal-intercalated TiS₂, such as FeₓTiS₂, have shown that charge is transferred from the intercalated iron atoms to the host layers. arxiv.org This charge transfer results in a noticeable shift of the Ti 3d-derived electron pocket in the band structure. arxiv.org

ARPES studies also reveal the hybridization of electronic states. In intercalated systems, the orbitals of the guest atoms (e.g., Fe 3d) mix with the orbitals of the host material (Ti 3d and S 3p). arxiv.org Understanding this hybridization is essential for explaining the physical properties of the resulting compounds. arxiv.org High-resolution ARPES studies on isostructural materials like 1T-TiTe₂ further support the semimetallic nature of this class of compounds, attributing it to the overlap between the chalcogen p-bands and the titanium d-bands. researchgate.net In the related semiconductor TiS₃, ARPES experiments have been used to map its band structure, confirming that the top of the valence band is located at the center of the Brillouin zone. aip.orgaip.org

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Reaction Mechanisms

Fourier Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopy technique used to identify chemical bonds and functional groups within a sample. The method works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds, creating a unique spectral "fingerprint". mdpi.com

In the context of TiS₂ research, FTIR is applied to analyze surface chemistry, confirm functionalization, and study reaction mechanisms. For instance, when TiS₂ nanoparticles are functionalized with organic molecules for biomedical applications, FTIR can verify the successful attachment. One study used FTIR to confirm the existence of an amido bond when modifying TiS₂ with human serum albumin and folic acid. dovepress.com

The technique is also broadly used to characterize the chemical bonding in related materials and heterostructures. In studies of MXenes, a class of 2D materials that includes titanium carbides, FTIR helps to identify surface terminations and bonds such as Ti–C, C–O, and Ti–F. acs.org When TiS₂ is part of a composite material, FTIR can detect the formation of new chemical bonds at the interface. For example, in studies of silane (B1218182) coupling agents on titanium oxide surfaces, the formation of Ti-O-Si bonds can be detected, providing insight into the adhesion mechanism at the interface. researchgate.net Similarly, in heterostructures like WS₂/TiO₂, FTIR confirms the presence of the constituent chemical bonds, including W-S and Ti-O. researchgate.net

Application AreaDetected Bonds/GroupsSignificance
Functionalized TiS₂ Amido bondsConfirms covalent linkage of organic molecules. dovepress.com
Related MXenes (Ti₃C₂Tₓ) O-H, C-H, C=O, Ti-C, Ti-FCharacterizes surface terminations and chemical structure. acs.org
Titanium Surface Treatments Ti-O-SiStudies the bonding mechanism of coupling agents. researchgate.net
Heterostructures W-S, Ti-OVerifies the chemical composition of composite materials. researchgate.net

Electron Microscopy Techniques

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is an indispensable tool in TiS₂ research for visualizing the surface morphology and topography of the material at high magnification. The technique operates by scanning a focused beam of electrons over a sample's surface, which generates signals that provide information about the surface's texture, shape, and composition.

SEM analysis of TiS₂ powders and nanosheets consistently reveals a distinct layered, plate-like structure, which is characteristic of its van der Waals-bonded layered crystal lattice. mdpi.com When TiS₂ is synthesized into different nanostructures, SEM is used to differentiate between various morphologies, such as nanosheets, nanoribbons, or nanodiscs, which often depend on the synthesis conditions. researchgate.net The surface morphology of TiS₂ thick films, which are used in applications like gas sensors, is also routinely analyzed using SEM to understand how the microstructure relates to device performance. researchgate.net

Often, SEM is coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDX), a technique that analyzes the X-rays emitted from the sample to determine its elemental composition. This combination allows for simultaneous morphological and chemical analysis. For example, SEM-EDS of TiS₂ nanosheets can confirm the atomic ratio of sulfur to titanium, verifying the material's stoichiometry. mdpi.com In studies of titanium surfaces in general, SEM clearly distinguishes between different surface treatments; for example, it can show the uniform, smooth texture of a machined titanium surface versus the rough, porous, and columnar structures that form after anodization. researchgate.net

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure Imaging and Lattice Characteristics

Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) are indispensable tools for the structural characterization of this compound (TiS₂) at the nanoscale. acs.org These techniques provide direct, real-space imaging of material morphology, crystallinity, and atomic lattice structures, which are crucial for understanding the properties of TiS₂ in its various forms. acs.org

Researchers utilize TEM to observe the diverse nanostructures of TiS₂. Synthesized TiS₂ can exhibit a range of morphologies, including micrometer-sized flake-like architectures, flower-like nanostructures, nanobelts, nanosheets, and nanodiscs. researchgate.netacs.orgresearchgate.netacs.org For instance, a facile solution method has been used to produce three-dimensional flower-like nanostructures where the "petals" are about 25 nm in width, as well as two-dimensional flake-like nanostructures. acs.org The specific morphology can be influenced by synthesis parameters, such as the growth temperature in chemical vapor transport (CVT) methods, which can yield structures evolving from nanosheets and nanoribbons to nanodiscs as the temperature increases. researchgate.net

HRTEM delves deeper, resolving the atomic arrangement within these nanostructures. A key application is the visualization of the characteristic layered structure of TiS₂. HRTEM images clearly show lattice fringes, which are the visual representation of the crystallographic planes. researchgate.netacs.orgacs.org The spacing between these fringes can be measured with high precision and correlated with X-ray diffraction (XRD) data to identify specific crystal planes. researchgate.net For pristine TiS₂, a lattice fringe spacing of 0.57 nm is characteristic of the (001) plane, representing the interlayer distance of the van der Waals gap. acs.orgpku.edu.cn Other observed lattice spacings include 0.262 nm for the (101) plane. researchgate.net

In-situ HRTEM studies have been particularly insightful, allowing for the real-time observation of structural changes during electrochemical processes like lithiation. osti.gov During lithium intercalation, HRTEM images reveal a distinct expansion of the lattice along the c-axis. osti.gov For example, the (001) lattice distance has been observed to increase from 0.57 Å in pristine TiS₂ to 0.71 Å and 0.80 Å in potassiated K₀.₁₁TiS₂ and K₀.₅₆TiS₂, respectively. pku.edu.cn Similarly, upon incorporation of selenium to form TiS₁.₈Se₀.₂, the (001) interlayer distance was found to increase from 0.572 nm to 0.582 nm. acs.org These direct measurements of lattice dynamics provide fundamental insights into the mechanisms of ion intercalation and conversion reactions in TiS₂-based energy storage devices. researchgate.netosti.gov

Selected Area Electron Diffraction (SAED), a technique performed within a TEM, complements the imaging by providing diffraction patterns from specific regions of the sample. researchgate.netacs.org These patterns confirm the crystalline nature of the nanostructures and can be indexed to the hexagonal crystal structure of TiS₂. acs.org

Table 1: Selected HRTEM Lattice Spacing Measurements for TiS₂ and Related Structures

MaterialObserved PlaneMeasured Lattice Spacing (nm)Associated Finding
Pristine TiS₂(101)0.262Consistent with XRD results for as-prepared material. researchgate.net
Pristine TiS₂(001)0.572Interlayer distance before Se incorporation. acs.org
Pristine TiS₂(001)0.57Interlayer distance before potassium intercalation. pku.edu.cn
TiS₁.₈Se₀.₂(001)0.582Increased interlayer spacing due to Se incorporation. acs.org
K₀.₁₁TiS₂(001)0.71Lattice expansion upon potassium intercalation. pku.edu.cn
K₀.₅₆TiS₂(001)0.80Further lattice expansion at higher potassium content. pku.edu.cn

Elemental and Compositional Analysis

Energy Dispersive X-ray Spectroscopy (EDS/EDXA)

Energy Dispersive X-ray Spectroscopy (EDS or EDXA) is a widely used analytical technique, often coupled with scanning electron microscopy (SEM) or TEM, for determining the elemental composition of materials. wikipedia.orgthermofisher.com In the study of this compound, EDS is fundamental for verifying the presence and distribution of the constituent elements, titanium (Ti) and sulfur (S). researchgate.netacs.org

The technique works by detecting characteristic X-rays emitted from a sample when it is bombarded by a high-energy electron beam. wikipedia.orgthermofisher.com Each element emits X-rays at unique energy levels, allowing for their identification. wikipedia.org For TiS₂, EDS spectra will typically show distinct peaks corresponding to the K-shell X-ray lines of titanium and sulfur. thermofisher.com This confirms that the intended elements are present in the synthesized material.

Beyond simple identification, EDS provides quantitative or semi-quantitative analysis of the elemental composition. wikipedia.orgmdpi.com This is crucial for assessing the stoichiometry of the TiS₂ sample, for instance, by determining the atomic ratio of sulfur to titanium. Researchers use this capability to confirm the formation of stoichiometric TiS₂ and to identify any significant deviations or the presence of sulfur- or titanium-rich phases. acs.org EDS elemental mapping can also be employed to visualize the spatial distribution of Ti and S across a sample, confirming a homogeneous composition, which is particularly important for nanostructures and thin films. acs.org For example, EDS mapping of TiS₁.₈Se₀.₂ nanobelts has been used to show the uniform distribution of Ti, S, and the extrinsic Se atoms along the length of the nanostructure. acs.org

Rutherford Backscattering Spectrometry (RBS)

Rutherford Backscattering Spectrometry (RBS) is a powerful ion beam analysis technique for the quantitative, non-destructive depth profiling of thin films. eag.commeasurlabs.comlibretexts.org It is unique in its ability to provide compositional information without the need for reference standards. eag.com In TiS₂ research, RBS is primarily applied to thin films to determine their precise stoichiometry, thickness, and purity. acs.orgresearchgate.net

The method involves directing a beam of high-energy helium ions (He²⁺) onto the sample and measuring the energy of the ions that are scattered backward after colliding with atomic nuclei in the film. eag.com The energy of a backscattered ion is dependent on the mass of the target nucleus it collided with and the depth at which the collision occurred. measurlabs.com This allows for the differentiation of elements and the creation of a compositional depth profile for films typically less than one micrometer thick. eag.com

For TiS₂ thin films grown by techniques like atomic layer deposition (ALD), RBS is used to accurately determine the sulfur-to-titanium (S/Ti) ratio. acs.orgsci-hub.se This quantitative analysis is critical for confirming the phase of the deposited material, as different titanium sulfide phases (e.g., TiS₂ vs. TiS₃) have distinct S/Ti ratios. acs.orgsci-hub.se For example, RBS measurements were used to confirm a S/Ti ratio of 3.48 for a film deposited at 100 °C, indicating the formation of TiS₃, while films grown at higher temperatures showed ratios closer to 2, consistent with TiS₂. sci-hub.se RBS can also be combined with channeling techniques in single-crystal films to determine the location of dopant atoms within the crystal lattice. eag.comresearchgate.net

Table 2: Representative RBS Compositional Analysis of Titanium Sulfide Films

Deposition Temperature (°C)CoreactantMeasured S/Ti RatioInferred Phase
100H₂S Plasma3.48TiS₃ sci-hub.se
150H₂S Plasma< 2TiS₂ sci-hub.se
200H₂S Plasma< 2TiS₂ sci-hub.se

Other Advanced Characterization Techniques

X-ray Reflectivity (XRR) and Ellipsometry for Thin Film Analysis

The characterization of thin films requires techniques sensitive to surface and layer properties. X-ray Reflectivity (XRR) and Spectroscopic Ellipsometry are two such non-destructive methods extensively used to analyze TiS₂ thin films. synchrotron-soleil.fraip.orgmeasurlabs.com

X-ray Reflectivity (XRR) measures the intensity of X-rays reflected from a surface at grazing angles. measurlabs.com The resulting interference pattern (Kiessig fringes) is analyzed to determine key properties of single or multilayered thin films, including thickness, surface and interfacial roughness, and film density. aip.orgmeasurlabs.com In TiS₂ research, XRR has been employed to verify the growth characteristics of films deposited by methods like ALD. aip.orgresearchgate.net For example, XRR measurements on a 1000-cycle ALD TiS₂ film estimated a thickness of approximately 42.5 ± 1 nm, which corresponded to a growth rate of about 0.43 Å per cycle. aip.org This data helps to confirm the self-limiting nature of the ALD process and provides precise control over film thickness. aip.orgaip.org

Spectroscopic Ellipsometry is an optical technique that measures the change in polarization of light upon reflection from a sample surface. mit.edu By analyzing these changes over a range of wavelengths and angles of incidence, one can determine film thickness and optical constants (such as the complex refractive index). synchrotron-soleil.frmit.edu Ellipsometry is highly valued for its precision in characterizing thin films. mit.edu For TiS₂ research, it has been used in-situ to monitor and control the synthesis process of ultrathin films. synchrotron-soleil.fr Post-fabrication, ellipsometry measurements suggest that TiS₂ thin films grown on SiO₂/Si substrates behave as heavily-doped semiconductors. synchrotron-soleil.fr The technique is also applied to study more complex systems, such as (Mo,Ti)S₂ alloy thin films. aip.org

Table 3: Thin Film Properties of TiS₂ Determined by XRR and Ellipsometry

TechniqueMeasurementValueDeposition Method
XRRFilm Thickness~42.5 ± 1 nmALD (1000 cycles) aip.org
XRRGrowth Rate~0.43 Å/cycleALD aip.org
EllipsometryFilm BehaviorHeavily-doped semiconductorTwo-step ALD/MLD + Annealing synchrotron-soleil.fr
EllipsometryFilm Thickness17 nmMetal Film Sulfidation aip.org

SQUID Magnetometry for Magnetic Properties

A Superconducting Quantum Interference Device (SQUID) magnetometer is the most sensitive instrument available for measuring the magnetic properties of materials. cnr.ithzdr.de It can detect extremely small magnetic moments, making it ideal for studying materials that are not strongly magnetic, such as TiS₂ and related compounds. hzdr.de

In TiS₂ research, SQUID magnetometry is used to characterize the magnetic response of a sample as a function of temperature and applied magnetic field. rsc.org These measurements reveal fundamental magnetic properties, such as whether a material is paramagnetic, ferromagnetic, or antiferromagnetic. hzdr.de For instance, studies on lanthanide titanium oxysulfides (Ln₂Ti₂S₂O₅), which contain titanium in a structure related to TiS₂, have used SQUID magnetometry to show that these compounds exhibit paramagnetic behavior over a wide temperature range, obeying the Curie-Weiss law. researchgate.net At very low temperatures (below 10 K), some derivatives exhibit an antiferromagnetic transition. researchgate.net While pure, stoichiometric TiS₂ is generally considered diamagnetic or weakly paramagnetic, SQUID measurements are crucial for probing subtle magnetic effects that might arise from defects, doping, or the formation of bimetallic complexes involving titanium. figshare.com

Applications of Titanium Disulfide in Advanced Technologies

Electrochemical Energy Storage Systems

Titanium disulfide (TiS₂) has been a material of significant interest in the field of electrochemical energy storage, primarily for its application as a cathode material in rechargeable batteries. Its layered structure is conducive to the insertion and removal of ions, a process known as intercalation.

Lithium-Ion Batteries (LIBs)

The potential of this compound as a cathode in lithium-based batteries was recognized as early as 1973. wikipedia.org Its high electrical conductivity and layered crystal structure, which allows for the reversible intercalation of lithium ions, made it a pioneering material in the development of rechargeable lithium batteries. wikipedia.orgresearchgate.net

As one of the lightest and least expensive transition metal dichalcogenides, TiS₂ presents several advantages as an electrode material, including the potential for high energy density, rapid ion diffusion, and minimal volume expansion during cycling. wikipedia.orgescholarship.org Research has focused on understanding its fundamental reaction mechanisms, improving its cycling stability, and enhancing its kinetic performance. While it was eventually superseded in many commercial applications by higher-voltage materials like manganese and cobalt oxides, TiS₂ continues to be explored for specific applications, such as all-solid-state batteries, where its properties are particularly advantageous. wikipedia.orgresearchgate.net

The fundamental process enabling a TiS₂ cathode to function in a lithium-ion battery is the reversible intercalation and deintercalation of lithium ions into the van der Waals gap between the S-Ti-S layers. escholarship.orgacs.org This reaction can be represented as:

xLi⁺ + xe⁻ + TiS₂ ↔ LiₓTiS₂

During discharge, lithium ions from the anode insert themselves between the TiS₂ layers, and during the charging process, they are extracted. wikipedia.org This process is highly reversible. escholarship.org Operando X-ray absorption spectroscopy has revealed that both titanium and sulfur are involved in the redox reaction during the charge and discharge cycles. escholarship.org The electrons transferred from the intercalated lithium are located not only at the Titanium 3d states but also at the sulfur 3p states, indicating that sulfur is electrochemically active. escholarship.org Upon removal of the lithium ions during charging, the electronic and crystal structure of the TiS₂ largely recovers, which accounts for the material's ability to be recharged. escholarship.orgucm.es In certain electrolytes, such as aqueous systems, a cooperative mechanism involving the co-intercalation of hydrated Li⁺ ions has been demonstrated, which is also a reversible process. acs.org

The rate at which a battery can be charged and discharged is heavily dependent on the kinetics of lithium-ion transport within the electrode material. In TiS₂, lithium ions hop between neighboring octahedral interstitial sites by passing through an adjacent tetrahedral site. researchgate.net The energy barrier for this migration is a key factor in determining the diffusion rate.

Computational studies using density functional theory (DFT) have been employed to calculate these energy barriers. For instance, the activation barrier for Li diffusion on a flat surface of TiS₂ has been calculated to be significantly lower than in the bulk material, potentially leading to a mobility improvement of up to 3000 times at room temperature. ucsd.edu The diffusion process is also concentration-dependent, with the diffusion coefficient varying by several orders of magnitude with the concentration of lithium (x in LiₓTiS₂). researchgate.net Research suggests that diffusion is predominantly mediated by divacancies (a pair of adjacent vacant sites), as the migration barriers are significantly reduced when the start and end points of a hop belong to a divacancy. researchgate.net

Modifying the TiS₂ structure, for example by incorporating selenium to create TiS₁.₈Se₀.₂, can increase the interlayer spacing, which in turn can alter and potentially improve ion kinetics. nih.govacs.org

Calculated Activation Barriers for Li-Ion Diffusion in TiS₂

Diffusion PathwayActivation Barrier (eV)MethodReference
Bulk TiS₂0.484 - 0.88One-Particle Potentials (OPPs) derived from measurements acs.org
Surface of TiS₂~0.2 eV lower than bulkDensity Functional Theory (DFT) ucsd.edu

The performance of TiS₂ cathodes is influenced by factors such as the material's purity and stoichiometry. nasa.gov Historically, a key challenge was the degradation of the cathode and capacity loss over repeated cycling. wikipedia.orgnasa.gov This early-stage capacity loss has been attributed to the trapping of lithium within the TiS₂ structure. nasa.gov

However, studies on modern TiS₂ electrodes have demonstrated excellent electrochemical performance. For example, when cycled in a voltage range that relies solely on the intercalation reaction (e.g., 1.4 to 3.0 V), TiS₂ can maintain a reversible capacity of 182.6 mAh/g after 100 cycles with a Coulombic efficiency greater than 99.9%. escholarship.org The operating voltage limits have a significant impact on the cycle life performance of the cells. nasa.gov While TiS₂ offers high power density and good energy density, its discharge voltage is relatively low compared to cathodes based on cobalt or manganese oxides. wikipedia.org In all-solid-state battery configurations, TiS₂ cathodes have shown a power density of 1000 W/kg, with less than a 10% decrease in average capacity over 50 cycles. wikipedia.org

Electrochemical Performance of TiS₂ Cathodes

Performance MetricValueConditionsReference
Reversible Capacity182.6 mAh/gAfter 100 cycles escholarship.org
Coulombic Efficiency>99.9%After 100 cycles escholarship.org
Power Density (All-Solid-State)1000 W/kg (sustained), 1500 W/kg (max)Over 50 cycles wikipedia.org
Capacity Fade (All-Solid-State)<10%Over 50 cycles wikipedia.org

The physical form and microstructure of the this compound material play a crucial role in the kinetics of lithium-ion intercalation. Different morphologies, such as nanotubes and nanosheets, have been investigated to improve performance, particularly the rate capability.

DFT studies on TiS₂ nanotubes suggest that lithium diffusion on the surface of the nanotubes is considerably faster than in the bulk material. ucsd.edu This enhanced surface mobility is attributed to a lower activation energy barrier. ucsd.edu The ideal structure for a high-rate electrode material would combine these high-mobility surface sites with higher-voltage internal sites. ucsd.edu

Similarly, TiS₂ nanosheets have demonstrated exceptionally superior rate capability compared to bulk TiS₂. yonsei.ac.kr The ultrathin 2D structure of nanosheets provides a significantly shorter diffusion path for lithium ions. Furthermore, it allows for more intimate contact between the active material and the solid electrolyte in all-solid-state batteries, which enhances performance. yonsei.ac.kr The use of nanobelt structures has also been explored to investigate and improve ion motion within the material. nih.gov

Investigations into TiS2 as a Cathode Material
Enhancements via Defect Engineering and Vacancy Introduction

Defect engineering, specifically the introduction of vacancies, has emerged as a critical strategy for enhancing the electrochemical performance of this compound (TiS₂). The electronic properties of TiS₂ are highly sensitive to its stoichiometry, with deviations often leading to either titanium excess or sulfur deficiency. acs.org Controlling these non-stoichiometric defects can favorably tune the material's electronic properties for energy storage applications. acs.org

The systematic transformation of TiS₃ to TiS₂₋ₓ nanobelts has been demonstrated as a method to control the nonstoichiometry of TiS₂ nanostructures. acs.org This process allows for the creation of sulfur vacancies in the TiS₂ crystal lattice. Experimental evidence from diffraction, spectroscopy, and electrical measurements indicates that even with a low level of nonstoichiometry (x = 0.15), TiS₂₋ₓ behaves as a semimetal. acs.org

The introduction of sulfur vacancies has a direct impact on the material's electronic and electrochemical properties. Optical characterization has shown a decrease in the bandgap of TiS₂₋ₓ nanobelts with increasing nonstoichiometry. acs.org Furthermore, electrical transport measurements have confirmed an increase in electrical conductivity with a higher concentration of sulfur vacancies. acs.org

These engineered defects have a profound effect on the performance of TiS₂ as a cathode material in lithium-ion batteries. Cathodes fabricated from sulfur-deficient TiS₂₋ₓ nanobelts exhibit efficient lithium-ion intercalation/insertion activity, enhanced specific capacity, excellent cycling life, and superior rate capability. acs.org This highlights the importance of precise defect and stoichiometry control in optimizing the performance of TiS₂ for energy storage.

Similarly, in other two-dimensional (2D) materials like molybdenum disulfide (MoS₂), intrinsic defects such as sulfur vacancies can be detrimental to device efficiency. nih.gov However, controlled functionalization and defect engineering can mitigate these issues. nih.gov The principles of defect engineering, while demonstrated in various 2D materials, are particularly impactful in tuning the properties of TiS₂ for advanced battery applications.

Role of TiS₂ as an Anode Material

While historically investigated as a cathode material, this compound has also shown significant promise as an anode material in advanced battery technologies, particularly for lithium-ion and sodium-ion batteries. Its layered structure and high electrical conductivity make it an attractive alternative to conventional graphite anodes, especially in applications requiring high rate capabilities and low-temperature performance. techbriefs.comresearchgate.net

In lithium-ion batteries (LIBs), hexagonal TiS₂ has been synthesized and evaluated as a high-capacity anode material. researchgate.net It exhibits a layered structure with particle sizes typically ranging from 10 to 20 μm. researchgate.net Electrochemical testing has revealed a reversible capacity of up to 668 mAh·g⁻¹ with three discharge plateaus between 3.00 and 0.00 V. researchgate.net The material demonstrates excellent cycling performance in the voltage window of 3.00 to 1.40 V. researchgate.net However, performance degradation can occur below 0.50 V due to particle pulverization and the formation of Li₂S, which can dissolve into the electrolyte. researchgate.net Strategies to mitigate this, such as the addition of extra acetylene black and a reduction in particle size, have been shown to significantly improve the electrochemical performance of the TiS₂ anode. researchgate.net

This compound has also been explored as an anode for sodium-ion batteries (SIBs). researchgate.net Its interlayer spacing of 5.483 Å can readily accommodate sodium ions. researchgate.net TiS₂ synthesized by chemical vapor transport has demonstrated a reversible capacity of approximately 146 mAh·g⁻¹ at a rate of 0.1 C. researchgate.net First-principles studies have suggested that titanium-based sulfides are viable anodes with the potential for faster Na-ion diffusion compared to Li-ions. researchgate.net

The following table summarizes the key performance metrics of TiS₂ as an anode material in both LIBs and SIBs based on reported research findings.

Battery TypeReversible CapacityVoltage Window (vs. Li/Li⁺ or Na/Na⁺)Key Findings
Lithium-Ion Battery (LIB)Up to 668 mAh·g⁻¹3.00 - 0.00 VExcellent cycling between 3.00 and 1.40 V; performance can be improved by reducing particle size and adding conductive agents. researchgate.net
Sodium-Ion Battery (SIB)~146 mAh·g⁻¹ at 0.1 C1.05 - 2.6 VStable structure during repeated Na-ion insertion and extraction. researchgate.net
Development of TiS₂-Based Heterostructures for Enhanced Performance

To further enhance the electrochemical performance of this compound, researchers have focused on the development of TiS₂-based heterostructures. These engineered materials combine TiS₂ with other materials, such as graphene or boron nitride, to leverage synergistic effects that improve properties like electronic conductivity, ion diffusion, and structural stability. iphy.ac.cnrsc.org

Another type of heterostructure that has been investigated is the BN/TiS₂ heterostructure. rsc.org First-principles calculations have been employed to explore the potential of these materials as anodes for Li/Na/K-ion batteries. rsc.org Density functional theory (DFT) calculations indicate that BN/TiS₂ possesses a unique electronic structure with metallic properties. rsc.org This heterostructure provides multiple binding sites for alkali metal ions with low diffusion barriers and a moderate theoretical capacity, suggesting its potential as a high-performance anode material. rsc.org

The introduction of carbon-based materials in general can significantly enhance the dispersion stability of TiS₂, preventing agglomeration and ensuring uniform dispersion, which is crucial for its effectiveness in various applications. acs.org The development of heterostructures like TiO₂/TiS₂ has also been shown to facilitate sulfur conversion reactions in lithium-sulfur batteries. researchgate.net

The table below summarizes the key characteristics and potential benefits of different TiS₂-based heterostructures.

HeterostructureKey FeaturesPotential Applications
TiS₂/Graphene Retains metallic properties of both components; enhanced polarity of TiS₂; strong polysulfide anchoring. iphy.ac.cnLithium-sulfur batteries, high-performance electrodes.
BN/TiS₂ Unique electronic structure with metallic properties; multiple binding sites for alkali ions; low diffusion barriers. rsc.orgAnodes for Li/Na/K-ion batteries.
TiO₂/TiS₂ Facilitates sulfur conversion reactions. researchgate.netLithium-sulfur batteries.

Sodium-Ion Batteries (SIBs)

TiS₂ as an Anode Material

This compound has been identified as a promising anode material for sodium-ion batteries (SIBs) due to its unique layered structure and favorable electrochemical properties. researchgate.netresearchgate.net The interlayer spacing in TiS₂ is sufficient to accommodate the larger sodium ions, making it a suitable host for Na⁺ intercalation. researchgate.net Research has shown that TiS₂ nanoplates can serve as a high-rate and stable electrode material for SIBs, capable of fast and reversible Na⁺ intercalation and deintercalation. researchgate.net

Electrochemical studies have demonstrated that TiS₂ anodes can deliver a significant capacity. For instance, TiS₂ nanoplates have achieved a capacity close to the theoretical value for full Na⁺ intercalation, which is 186 mAh/g. researchgate.net They also exhibit high rate capability, delivering around 100 mAh/g at a high current rate of 10 C, along with satisfactory cycling stability. researchgate.net Another study reported a reversible capacity of approximately 146 mAh·g⁻¹ at a 0.1 C rate for TiS₂ synthesized via chemical vapor transport. researchgate.net

The performance of TiS₂ as an anode in SIBs is influenced by its nanostructure. Proper nanostructure engineering can enhance its energy storage capabilities, enabling fast and robust performance at a low cost. researchgate.net In situ X-ray diffraction analysis has confirmed the structural stability of TiS₂ during repeated sodium ion insertion and extraction processes. researchgate.net

The following table presents a summary of the electrochemical performance of TiS₂ as an anode material in sodium-ion batteries from different studies.

TiS₂ MorphologyReversible CapacityRate CapabilityCycling StabilityReference
Nanoplates186 mAh/g~100 mAh/g at 10 CSatisfactory at low and high rates researchgate.net
Chemical Vapor Transport Synthesized~146 mAh/g at 0.1 CNot specifiedStable over 160 cycles researchgate.net
Intercalation-Conversion Ion Storage Mechanisms for Sodium

The electrochemical reaction mechanism of this compound with sodium in SIBs is complex and involves a multi-phase conversion process, which is more intricate than the single-phase intercalation observed in lithium-ion batteries. stonybrook.eduosti.gov The sodiation process of TiS₂ involves both intercalation and conversion reactions. nih.govresearchgate.net

Initially, sodium ions intercalate into the layers of the TiS₂ structure. This intercalation process is characterized by the presence of multiple plateaus in the electrochemical profiles, suggesting different phase transitions of NaₓTiS₂. stonybrook.edu Operando synchrotron-based X-ray absorption spectroscopy (XAS) and ex situ X-ray powder diffraction (XPD) have been used to investigate these structural and chemical evolutions. stonybrook.eduosti.gov These studies have revealed that the sodiation of TiS₂ involves at least one intermediate phase in addition to the initial TiS₂ and the final sodiated product. osti.gov Specifically, three phases have been identified: TiS₂, Na₀.₅₅TiS₂, and NaTiS₂. osti.gov

Beyond intercalation, TiS₂ can undergo a conversion reaction, particularly when cycled in an ether-based electrolyte. nih.govresearchgate.net This conversion mechanism allows for a much higher reversible capacity. For example, a high reversible capacity of 1040 mAh·g⁻¹ at 0.2 A·g⁻¹ has been reported, with a significant portion of this capacity (521 mAh·g⁻¹) occurring in the voltage region below 1.0 V (vs. Na/Na⁺). nih.gov The high conductivity of the titanium-based compounds and the nanosized particles generated during the chemical conversion reactions are believed to minimize the entropic barrier for the reversible conversion, leading to high reversibility and ultrafast charge/discharge capabilities. nih.gov

The following table summarizes the different stages of the sodium storage mechanism in TiS₂.

Reaction TypeVoltage Range (vs. Na/Na⁺)DescriptionKey Characteristics
Intercalation Higher voltage plateausReversible insertion of Na⁺ ions into the TiS₂ layers, forming NaₓTiS₂. stonybrook.eduMulti-step process with intermediate phases like Na₀.₅₅TiS₂. osti.gov
Conversion Below 1.0 VFurther reaction of Na⁺ with TiS₂ leading to the formation of new chemical species. nih.govResults in ultra-high capacity and is facilitated by ether-based electrolytes. nih.govresearchgate.net
Strategies for Suppressing Polysulfide Shuttle Effect

The "shuttle effect," which involves the dissolution of intermediate polysulfides into the electrolyte and their subsequent migration between the electrodes, is a significant challenge in batteries that utilize sulfur-based conversion reactions. mdpi.comatomfair.com This phenomenon leads to active material loss, rapid capacity fading, and low coulombic efficiency. atomfair.com In the context of TiS₂ undergoing a conversion reaction in sodium-ion batteries, where polysulfide-like species may form, suppressing this shuttle effect is crucial for achieving long-term cycling stability.

One of the key strategies to mitigate the shuttle effect is to utilize materials with a strong ability to adsorb soluble polysulfide intermediates. nih.gov this compound itself has been shown to possess a strong ability to adsorb these species, which contributes to its superior cycling stability. nih.gov When TiS₂ is used as a conversion electrode in an ether-based electrolyte, it can exhibit remarkable cycling stability over thousands of cycles. nih.gov

The development of heterostructures is another effective approach. mdpi.com Heterostructures can provide strong adsorption sites for polysulfides and catalyze their conversion, owing to built-in electric fields and rapid ion diffusion. mdpi.com For instance, TiS₂/graphene heterostructures have been theoretically shown to effectively anchor polysulfides due to the enhanced polarity of the TiS₂ layer. iphy.ac.cn

Modifying the separator can also play a crucial role in suppressing the polysulfide shuttle. atomfair.commdpi.com Coating separators with functional materials can create a physical barrier that selectively filters polysulfides while allowing the transport of sodium ions. atomfair.com Carbon-based coatings, for example, can trap polysulfides through physical adsorption. atomfair.com

The table below outlines various strategies employed to suppress the polysulfide shuttle effect in the context of TiS₂ and related sulfur-based battery chemistries.

StrategyMechanismExamples
Inherent Material Properties Strong chemical affinity of the electrode material for polysulfides.TiS₂ itself has a strong ability to adsorb polysulfide intermediates. nih.gov
Heterostructure Engineering Creation of materials with built-in electric fields and catalytic sites to anchor and convert polysulfides. mdpi.comTiS₂/graphene heterostructures. iphy.ac.cn
Separator Modification Introduction of a physical barrier to block the migration of polysulfides. atomfair.commdpi.comCarbon-coated separators. atomfair.com
Electrolyte Formulation Using electrolytes that limit the dissolution of polysulfides.Highly concentrated electrolytes can reduce polysulfide solubility. atomfair.com
Applications in Capacitive Deionization and Seawater Desalination

This compound (TiS₂) is emerging as a promising material for energy-efficient water desalination, particularly in the realm of capacitive deionization (CDI). The unique two-dimensional layered structure of TiS₂ allows for the effective removal of cations from saline water through a process of intercalation. acs.org This novel approach, known as hybrid Faradaic capacitive deionization, offers a membrane-free alternative for treating high-molarity saline water.

In a notable study, a hybrid electrode composed of this compound and carbon nanotubes (TiS₂–CNT) was paired with a microporous activated carbon cloth in an asymmetric cell. acs.org This configuration demonstrated stable desalination performance over 70 cycles, even in high molar concentrations of 600 mM. acs.org The cell achieved a salt removal capacity of 14 mg/g, which corresponds to a sodium removal capacity of 35.8 mg/g when normalized to the mass of the TiS₂–CNT composite. acs.org Post-mortem X-ray diffraction analysis confirmed that the mechanism of sodium-ion intercalation is key to understanding how the state of charge influences the material's structure and cyclic stability. acs.org This research highlights the potential of TiS₂-based electrodes to pave the way for more energy-efficient seawater desalination technologies. acs.org

Zinc-Ion Batteries and Capacitors (ZIBs/ZnCs)

Aqueous zinc-ion batteries (ZIBs) are considered a promising energy storage solution due to their low cost, high safety, and non-toxic nature. acs.orgresearchgate.net However, challenges such as dendrite growth and corrosion of the zinc anode have hindered their development. acs.orgresearchgate.net this compound has been investigated as a durable host material to address these issues. acs.orgresearchgate.net

TiS₂ as a Cathode Material for Aqueous Zn-Ion Systems

Layered TiS₂ has been successfully demonstrated as a host material for neutral aqueous ZIBs. acs.orgbohrium.com In a Zn/TiS₂ cell, the TiS₂ material functions as a durable host where Zn²⁺ cations can be easily inserted and extracted from its layered structure with minimal structural change. acs.orgbohrium.com This reversible intercalation/deintercalation process is accompanied by a change in the valence state of the titanium element. acs.orgbohrium.com A Zn//TiS₂ battery has shown a reversible capacity of 120 mAh g⁻¹ at a current density of 0.1 A g⁻¹. researchgate.net

Performance Enhancement through 2D TiS₂ Nanosheets

The performance of zinc-ion capacitors (ZnCs) can be significantly enhanced by utilizing two-dimensional (2D) TiS₂ nanosheets as the cathode material. metu.edu.tr When bulk TiS₂ is exfoliated into semi-metallic 2D-TiS₂ nanosheets, the resulting material exhibits improved electrical conductivity and better ion accessibility. metu.edu.tr This leads to a substantial increase in specific capacitance and capacity. For instance, 2D-TiS₂ nanosheets have demonstrated a specific capacitance of 214.3 F g⁻¹ at a scan rate of 0.1 mV s⁻¹ and a specific capacity of 116.4 mAh g⁻¹ at a current density of 0.1 A g⁻¹, significantly outperforming their bulk TiS₂ counterparts, which only achieved a specific capacitance of 73.86 F g⁻¹. metu.edu.tr

MaterialSpecific Capacitance (at 0.1 mV s⁻¹)Specific Capacity (at 0.1 A g⁻¹)
2D-TiS₂ Nanosheets214.3 F g⁻¹116.4 mAh g⁻¹
Bulk TiS₂73.86 F g⁻¹-
Challenges Related to Electrostatic Interactions and Ionic Diffusion

A significant challenge in the development of practical ZIBs is the high intercalation energy barrier for divalent Zn²⁺ ions. nih.gov Aqueous ZIBs also face issues with the spontaneous dissociation of water molecules in the electrolyte into hydroxide (B78521) ions and protons. anl.gov The protons compete with zinc ions during the intercalation process into the cathode material. anl.gov Furthermore, the remaining hydroxide ions can react with zinc, leading to the formation of layered zinc double hydroxides that precipitate on the cathode surface, effectively insulating it and reducing the battery's efficiency. anl.gov In ZnCs, strong electrostatic interactions, dissolution of the electrode material, and sluggish ionic diffusion contribute to rapid capacity decrease and a reduced lifespan. metu.edu.tr

Presodiated TiS₂ (Na₀.₁₄TiS₂) as an Anode Material for Aqueous ZIBs

To circumvent the problems associated with zinc anodes, a presodiated form of this compound (Na₀.₁₄TiS₂) has been proposed as an intercalated anode for aqueous ZIBs. a-z.luresearchgate.net This material exhibits a capacity of 140 mAh g⁻¹ at a current density of 0.05 A g⁻¹ and demonstrates superior cyclability, with 77% capacity retention over 5000 cycles at 0.5 A g⁻¹. a-z.luresearchgate.net The remarkable performance is attributed to the formation of a buffer phase in Na₀.₁₄TiS₂ after the chemical presodiation of TiS₂. researchgate.net This buffer phase enhances structural reversibility and stability, improves the diffusion coefficient and electronic conductivity, and lowers the cation migration barrier. researchgate.net A "rocking-chair" Zn-ion full battery using a Na₀.₁₄TiS₂ anode and a ZnMn₂O₄ cathode has been successfully demonstrated, delivering a capacity of 105 mAh g⁻¹ (for the anode) with an average voltage of 0.95 V at 0.05 A g⁻¹ and maintaining 74% retention after 100 cycles at 0.2 A g⁻¹. a-z.lu

Anode MaterialCapacity (at 0.05 A g⁻¹)Cyclability (at 0.5 A g⁻¹)
Na₀.₁₄TiS₂140 mAh g⁻¹77% retention over 5000 cycles

Magnesium-Ion Batteries

Magnesium rechargeable batteries are a promising alternative to lithium-ion batteries due to their potential for high energy density, enhanced safety, and the low cost of abundant magnesium metal anodes. nih.gov However, their development has been hampered by the sluggish diffusion of divalent magnesium cations in cathode materials. nih.gov

A breakthrough in this area involves a battery chemistry that utilizes magnesium monochloride cations in expanded this compound. nih.gov By creating an open nanostructure in TiS₂ through the use of organic "pillars" that expand the interlayer gaps by 300%, the intercalation of larger magnesium monochloride molecules becomes possible. rdworldonline.com This approach avoids the need to break the strong magnesium-chloride bond, which typically slows down ion diffusion. rdworldonline.com

This innovative battery design demonstrates the reversible intercalation of 1 and 1.7 magnesium monochloride cations per titanium at 25°C and 60°C, respectively. nih.gov This corresponds to a high capacity of up to 400 mAh g⁻¹ based on the mass of this compound, a significant improvement over the 100 mAh g⁻¹ of earlier magnesium batteries. nih.govrdworldonline.com This large capacity is coupled with excellent rate and cycling performances, even at room temperature, opening up new possibilities for effective intercalation hosts for multivalent-ion batteries. nih.gov

Battery TypeCathode MaterialIntercalating IonCapacity
Magnesium-IonExpanded TiS₂MgCl⁺Up to 400 mAh g⁻¹
Earlier Magnesium-Mg²⁺~100 mAh g⁻¹
Commercial Lithium-Ion-Li⁺~200 mAh g⁻¹

Supercapacitors and Pseudocapacitors

This compound (TiS₂) is under investigation as a material for supercapacitors, particularly pseudocapacitors, which store charge through rapid surface redox reactions. While electrochemical supercapacitors typically offer high power density and long operational lifetimes, they often suffer from limited energy density. Pseudocapacitive materials like TiS₂ can enhance the energy storage capacity of these devices. researchgate.netnih.gov

A key challenge for many pseudocapacitor systems is their limited electrochemical voltage window, often not exceeding 1 volt in aqueous electrolytes. researchgate.netnih.gov However, research has demonstrated that composite electrodes made of pseudocapacitive this compound uniformly coated on vertically aligned carbon nanotubes (VACNTs) can operate in a stable range of over 3 volts. researchgate.netnih.gov This extended voltage window is crucial for achieving higher energy densities.

In a symmetric cell configuration using a lithium-rich electrolyte, these TiS₂–VACNT composite electrodes have achieved a high capacitance of 195 F g⁻¹. nih.gov This resulted in a notable energy density of 60.9 Wh kg⁻¹, which is among the highest reported for symmetric pseudocapacitors utilizing materials such as metal oxides, conducting polymers, and other transition metal dichalcogenides. researchgate.netosti.gov The nanostructuring of these composites, often achieved through processes like atomic layer deposition followed by sulfurization, facilitates efficient ion transport and surface reactions. researchgate.netnih.govosti.gov This leads to a high power density of 1250 W kg⁻¹ and stable performance over 10,000 cycles. researchgate.netnih.govosti.gov

Table 1: Performance Metrics of TiS₂-based Pseudocapacitors

ParameterValueReference
Capacitance195 F g⁻¹ nih.gov
Energy Density60.9 Wh kg⁻¹ researchgate.netosti.gov
Power Density1250 W kg⁻¹ researchgate.netnih.govosti.gov
Operating Voltage> 3 V researchgate.netnih.gov
Cycle Stability> 10,000 cycles researchgate.netnih.govosti.gov

The integration of this compound into heterostructures, such as with carbon nanotubes, is a key strategy for enhancing its performance in supercapacitors. On its own, TiS₂ can suffer from rapid degradation and relatively low conductivity. passive-components.eu By creating a composite material, the strengths of each component can be leveraged to overcome these limitations.

Coating nanocrystalline TiS₂ onto vertically aligned carbon nanotubes (VACNTs) creates a highly conductive, three-dimensional porous network. passive-components.eu This architecture offers several advantages:

Improved Electrical Conductivity: The VACNT framework provides an efficient pathway for electron transport, compensating for the lower conductivity of TiS₂. passive-components.eu

Increased Surface Area: The 3D network significantly increases the electrochemically active surface area, providing more sites for charge storage. passive-components.eu

Enhanced Ion Transport: The porous structure facilitates smoother and more rapid diffusion of ions from the electrolyte to the electrode surface. researchgate.net

Stabilized Electrochemical Reactions: The composite structure helps to stabilize the electrochemical reactions occurring at the surface of the TiS₂, leading to improved cycling stability. passive-components.eu

Catalysis

This compound has been investigated as a potential electrocatalyst for the hydrogen evolution reaction (HER), a critical process in renewable energy systems for producing hydrogen fuel. Transition metal dichalcogenides (TMDs) are studied as cost-effective alternatives to precious metal catalysts like platinum. The efficacy of these materials is often linked to their crystal structure, surface chemistry, and the number of active sites available for the reaction.

However, research into the hydrogenation properties of TiS₂ suggests it has limitations in this application. Studies using manometric measurements have shown that TiS₂ nanoplates hardly absorb or adsorb hydrogen at pressures up to 80 bar and temperatures up to 300 °C. researchgate.netsemanticscholar.org This indicates a low intrinsic activity for the key steps in the HER process, which involve the adsorption of hydrogen intermediates on the catalyst surface. While other TMDs like MoS₂ have shown more promising results due to favorable active sites at their edges, the catalytic performance of TiS₂ for HER appears to be less pronounced.

This compound has emerged as a promising, earth-abundant catalyst for the electrocatalytic reduction of carbon dioxide (CO₂), a process that converts CO₂ into valuable chemicals and fuels. acs.orgjku.at This application is significant for recycling CO₂ and storing renewable energy. jku.at While noble metals such as gold and silver are efficient for this conversion, their scarcity and high cost are significant drawbacks. acs.orgjku.at TiS₂, with its unique semimetallic nature and two-dimensional layered structure, presents a viable alternative. acs.orgjku.at

The two-dimensional sulfur planes of semimetallic TiS₂ are the key to its catalytic activity. acs.orgjku.at In electrocatalytic experiments, TiS₂ thin films have demonstrated the ability to drive the CO₂ reduction reaction with cathodic energy efficiencies reaching up to 64% at a current density of 5 mA cm⁻². acs.org

The mechanism of CO₂ reduction on this compound centers around the active role of its surface sulfur atoms. In situ Fourier transform infrared (FTIR) mechanistic studies have revealed that CO₂ molecules directly bind to the conductive disulfide planes. acs.orgjku.at This interaction forms a key intermediate species identified as a monothiocarbonate. acs.orgjku.at

The formation of this sulfur-CO₂ intermediate is a critical step in the catalytic cycle. The conductive nature of the TiS₂ planes facilitates the necessary charge transfer to the adsorbed CO₂ molecule, activating it for reduction. This direct involvement of the sulfur sites distinguishes the catalytic pathway on TiS₂ from many other materials.

A crucial aspect of any CO₂ reduction catalyst is its selectivity towards a specific product, as this minimizes the need for costly separation processes downstream. The formation of the monothiocarbonate intermediate on the sulfur planes of TiS₂ plays a decisive role in directing the reaction pathway. This specific intermediate state steers the reduction kinetics preferentially towards the formation of carbon monoxide (CO). acs.orgjku.at

The electrocatalytic conversion of CO₂ to CO is one of the more efficient pathways for upgrading CO₂ into a feedstock for producing fuels and chemicals. acs.orgjku.at By selectively producing CO, TiS₂ demonstrates its potential as a specialized catalyst in the broader field of CO₂ utilization technologies.

Table 2: Electrocatalytic Performance of TiS₂ in CO₂ Reduction

ParameterDetailsReference
Primary ProductCarbon Monoxide (CO) acs.orgjku.at
Active SitesTwo-dimensional sulfur planes acs.orgjku.at
Key IntermediateMonothiocarbonate acs.orgjku.at
Cathodic Energy EfficiencyUp to 64% at 5 mA cm⁻² acs.org

Electrocatalytic CO2 Reduction Mechanisms

Hydrogen Storage Materials

This compound (TiS₂) has emerged as a noteworthy material in the quest for effective hydrogen storage solutions, primarily due to the promising capabilities demonstrated by its nanostructured forms. Research has revealed that the morphology of TiS₂ plays a critical role in its ability to store hydrogen, with distinct differences observed between its nanotubular and nanoplatelet structures.

Detailed Research Findings

Investigations into multiwalled TiS₂ nanotubes have demonstrated their potential for reversible hydrogen storage. nih.govresearchgate.net A key study revealed that these nanotubes, synthesized via a chemical transport reaction, can store up to 2.5% by weight (wt%) of hydrogen at room temperature (25°C) and a pressure of 4 megapascals (MPa). nih.gov This storage capacity is significant for materials operating under near-ambient conditions. The mechanism is believed to involve both physisorption and chemisorption, with the open-ended tips of the nanotubes likely playing a crucial role in the hydrogen uptake. nih.gov It is postulated that hydrogen atoms may bind to the sulfur atoms within the nanotube structure. nih.gov

In contrast to the promising results with nanotubes, studies on two-dimensional TiS₂ nanoplates have shown negligible hydrogen absorption. researchgate.net Experiments conducted using a Sieverts system determined that TiS₂ nanoplates hardly absorb or adsorb any significant amount of hydrogen at pressures up to 80 bar and temperatures up to 300°C. researchgate.net This stark difference underscores the importance of the material's nanostructure in facilitating hydrogen storage. The curved layers and unique electronic properties of the nanotubes, as opposed to the flat, planar structure of the nanoplates, are thought to be critical factors in their enhanced storage capabilities.

The kinetics of hydrogen absorption and desorption in TiS₂ nanotubes are notably rapid, which is a desirable characteristic for practical applications. nih.gov Complete desorption of the stored hydrogen at 25°C was observed to occur in just 30 minutes. nih.gov Furthermore, the material exhibits good cycling stability, with the hydrogen storage capacity decreasing by only about 2% after 20 consecutive absorption and desorption cycles. nih.gov

Pressure-composition-temperature (PCT) measurements have been used to characterize the thermodynamic properties of hydrogen storage in TiS₂ nanotubes. These studies show a decrease in hydrogen content with an increase in temperature, which is typical for exothermic absorption processes. nih.gov

Data Tables

The following tables summarize the key research findings on the hydrogen storage properties of this compound nanotubes.

Table 1: Hydrogen Storage Capacity of TiS₂ Nanotubes at Various Temperatures

Temperature (°C)Hydrogen Pressure (MPa)Gravimetric Capacity (wt%)Atomic Ratio (H/TiS₂)
2542.52.8
75~4.5Not Specified~1.7
125~5Not Specified~1.0

Data sourced from Pressure-Composition-Temperature (PCT) curves. nih.gov The hydrogen content decreases as the temperature increases.

Table 2: Performance Metrics of TiS₂ Nanotubes for Hydrogen Storage

ParameterValueConditions
Maximum Storage Capacity2.5 wt%25°C, 4 MPa
Desorption Time30 minutesComplete desorption at 25°C
Cycling Stability~2% capacity lossAfter 20 cycles at 25°C

This table highlights the key performance indicators of multiwalled TiS₂ nanotubes as a hydrogen storage material. nih.gov

Theoretical and Computational Investigations of Titanium Disulfide

Density Functional Theory (DFT) and Ab Initio Calculations

DFT and other first-principles calculations have become indispensable tools for understanding and predicting the behavior of TiS₂ in various applications, especially in energy storage. These computational approaches model the quantum mechanical behavior of electrons to determine the material's properties.

Modeling of Lithium-Ion Diffusion Pathways and Activation Barriers

Computational modeling has been crucial in understanding the movement of lithium ions within the layered structure of TiS₂. DFT calculations, often combined with methods like the climbing-image nudged-elastic-band (cNEB), have been used to map out the diffusion pathways and quantify the energy barriers for lithium migration. acs.orgacs.org

Two primary diffusion mechanisms have been identified: direct diffusion within the (001) plane and a minor pathway involving movement through adjacent tetrahedral voids. acs.orgacs.orgresearchgate.net The activation barriers for these pathways are critical for determining the rate performance of TiS₂-based batteries. Studies have reported activation energies for Li⁺ diffusion in pristine TiS₂ to be around 0.17 eV to 0.21 eV. rsc.orgresearchgate.net For comparison, the activation barrier for Li⁺ diffusion on the surface of TiS₂ nanotubes is about 200 meV lower than in the bulk material. ucsd.edu

Calculated activation barriers for Li₀.₇TiS₂ have shown good agreement with experimental data, with values of 0.484 eV and 0.88 eV being reported. acs.orgacs.orgresearchgate.netd-nb.info However, discrepancies can arise at different lithium concentrations, such as in Li₀.₉TiS₂, highlighting the complexity of the diffusion process. acs.orgacs.orgresearchgate.net The expansion of the interlayer space has been shown to lower the activation barriers for ion migration. ucm.es For instance, DFT calculations revealed that the migration barrier for Mg²⁺ can be significantly reduced when 50% of the interlayer sites are filled with lithium. researchgate.net Similarly, the calculated activation barrier for Ca²⁺ migration in TiS₂ is 0.75 eV, which is lower than the 1.14 eV reported for Mg²⁺. ucm.esresearchgate.net

Migrating IonHost MaterialCalculated Activation Barrier (eV)
Li⁺Pristine TiS₂0.17 - 0.21
Li⁺Li₀.₇TiS₂0.484 / 0.88
Ca²⁺TiS₂ (dilute limit)0.75
Mg²⁺TiS₂ (dilute limit)1.14

Electronic Structure Prediction of TiS₂ Nanostructures (Monolayers, Nanotubes)

Theoretical studies have extensively explored the electronic properties of low-dimensional TiS₂ nanostructures. Unlike the semimetallic nature of bulk TiS₂, DFT calculations predict that all stable TiS₂ nanostructures, including monolayers and nanotubes, are semiconductors. iaea.orgresearchgate.net The band gap of these nanostructures can be tuned by various factors. arxiv.org

For monolayer TiS₂, first-principles calculations show it transitions from a semiconductor to a metal upon the adsorption of atoms like carbon, nitrogen, and phosphorus. mdpi.com In contrast, pristine monolayer TiS₂ is a semimetal with a small indirect band gap. researchgate.netresearchgate.net The electronic properties of TiS₂ nanotubes are also influenced by their structure. researchgate.net Ideal TiS₂ nanotubes are semiconductors with a band gap of about 1.0 eV, but the presence of structural defects can induce metallic-like conductivity. researchgate.net The stability of these nanotubes is found to be largely independent of their chirality. researchgate.net Hybrid density functional theory calculations have confirmed that nanotubes formed by rolling hexagonal layers of the 1T crystalline polymorph are the most stable. researchgate.netresearchgate.net

Adsorption Energy Calculations for Metal Ions on TiS₂ Surfaces

The adsorption of metal ions on the surface of TiS₂ is a critical first step in the intercalation process for battery applications. DFT calculations have been employed to determine the most favorable adsorption sites and the corresponding adsorption energies for various ions.

For pristine TiS₂ monolayers, the S-site is generally the most favorable adsorption location for lithium ions. scholaris.ca The adsorption energy for a single Li ion on a pristine TiS₂ monolayer is calculated to be -2.03 eV. researchgate.netscholaris.ca First-principles calculations have been used to study the adsorption of a range of monovalent (Li, Na, K) and multivalent (Be, Mg, Ca, Al) ions on TiS₂ nanosheets. researchgate.net Doping the TiS₂ monolayer can significantly enhance ion adsorption. For instance, doping with 3d transition metals like iron, cobalt, nickel, and copper leads to stronger binding of sodium and potassium ions, with adsorption energies for Na ranging from -2.07 to -2.48 eV and for K from -2.59 to -3.00 eV. scholaris.cadntb.gov.ua Specifically, Co-doped TiS₂ shows a maximum Li adsorption energy of -2.62 eV. scholaris.ca Point defects such as a titanium vacancy (VTi) can also improve the lithium adsorption capability. researchgate.net

Adsorbed IonTiS₂ SystemAdsorption Energy (eV)Most Favorable Site
Li⁺Pristine Monolayer-2.03S-site
Na⁺Pristine Monolayer-1.93 to -1.99B-site
K⁺Pristine Monolayer-2.48 to -2.51B-site
Na⁺Doped Monolayer (Fe, Co, Ni, Cu)-2.07 to -2.48-
K⁺Doped Monolayer (Fe, Co, Ni, Cu)-2.59 to -3.00-
Li⁺Co-doped Monolayer-2.62P-site (near dopant)

Simulation of Synthesis Mechanisms and Structural Dynamics

Computational simulations have been instrumental in elucidating the complex mechanisms involved in the synthesis of TiS₂ thin films and understanding their structural dynamics. For instance, DFT simulations have been combined with in situ X-ray absorption spectroscopy to investigate the growth of TiS₂ films via an innovative atomic layer deposition/molecular layer deposition (ALD/MLD) approach. synchrotron-soleil.fr These studies have shed light on precursor-substrate interactions, the formation of non-crystalline intermediate thiolates, and the kinetics of crystallization during the annealing process, which is critical for transforming the amorphous film into nanocrystalline TiS₂. synchrotron-soleil.fr

First-principles molecular dynamics simulations have also been used to investigate the interface between TiS₂ and solid electrolytes like LiBH₄ in all-solid-state batteries. ckcest.cn These simulations revealed that a stable third phase, likely including Li₂B₁₂H₁₂, forms at the interface, which is crucial for the long-term cycling stability of the battery. ckcest.cn Furthermore, DFT calculations have been used to explore the lithiation mechanisms of TiS₂, predicting the possibility of expanded lithiation beyond simple intercalation and revealing the reaction pathways experimentally. osti.gov

Stability and Electronic Properties of Doped TiS₂ Systems

Doping is a powerful strategy to tailor the properties of TiS₂ for specific applications, and computational studies have provided a roadmap for these efforts. First-principles calculations have been used to investigate the effects of various dopants on the stability and electronic structure of TiS₂.

Substituting titanium with 3d transition metals such as Mn, Fe, Co, and Ni has been studied extensively. scholaris.ca DFT simulations predicted significant improvements in the adsorption energies of sodium and potassium ions in all doped cases, with an increase of up to 20% for copper-doped TiS₂. aip.orgaip.org Furthermore, doping with iron or cobalt was shown to increase the average open-circuit voltage by more than 60% for sodium ion adsorption. aip.orgaip.org The stability of these doped systems is confirmed by calculating the formation energy. researchgate.net Studies on non-metal doping, such as substituting sulfur with boron, carbon, nitrogen, oxygen, or phosphorus, have also been performed, showing that the electronic properties and band gap can be systematically tuned. researchgate.net For example, oxygen doping tends to expand the band gap. researchgate.net

Insights into Structural Relaxation and Favorable Nanostructures

First-principles calculations provide critical insights into the structural relaxation of TiS₂ nanostructures and help determine the most energetically favorable configurations. Hybrid density functional theory has been used to perform full optimization of all atomic positions in TiS₂ nanotubes. researchgate.net These calculations confirmed that nanotubes created by rolling up hexagonal layers of the 1T crystalline polymorph, which has an octahedral morphology, are the most stable. researchgate.netresearchgate.net It is also possible to form relatively stable nanotubes from metastable tetragonal or orthorhombic phases. researchgate.netresearchgate.net

The strain energy of TiS₂ nanotubes, which is a measure of the energy cost to curve a flat layer into a tube, has been found to be nearly the same as that of ZrS₂ nanotubes but greater than that of TiO₂ and ZrO₂ nanotubes. researchgate.netresearchgate.net Theoretical investigations have also determined mechanical properties like Young's moduli, Poisson ratios, and shear moduli as a function of diameter and chirality. acs.org These fundamental insights into the structural energetics are crucial for predicting which nanostructures are most likely to be synthesized and for understanding their mechanical stability.

Density Functional Tight Binding (DFTB) Methodologies

Density Functional Tight Binding (DFTB) is a quantum mechanical method that draws from Density Functional Theory (DFT) to offer a computationally less expensive alternative for simulating large molecular systems. blkcommodities.comamericanelements.com The method combines the accuracy of DFT with the efficiency of tight-binding (TB) models. americanelements.com The core approximation in DFTB involves replacing the complex many-body Hamiltonian of DFT with a parameterized Hamiltonian matrix, making it suitable for calculations on larger nanotubes and systems with lengthy time scales. blkcommodities.comamericanelements.comwikipedia.org

Several variations of the DFTB method exist, with the self-consistent charge (SCC-DFTB) variant being particularly popular. fishersci.com In SCC-DFTB, charge density fluctuations are represented by Mulliken atomic charges determined through a self-consistent charge formalism. fishersci.com This approach has been successfully applied to a wide range of systems, including atomic clusters, biological systems, and solids. americanelements.com

In the context of titanium disulfide (TiS₂), DFTB calculations have been employed to investigate its structural and electronic properties. For instance, DFTB studies revealed that an optimized 1T-o TiS₂ triple layer, which features octahedral coordination of titanium atoms, possesses a lower total energy compared to the 2H-t structure with trigonal prismatic coordination. wikipedia.org This finding indicates that the 1T form's stability is preserved from bulk to single-layer forms. wikipedia.org

Furthermore, DFTB has been utilized to study TiS₂ nanotubes. These computational studies have determined that the 1T structure is also the stable form for nanotubes. wikipedia.org They have shown that single-walled TiS₂ nanotubes of any chirality behave as semiconductors, with a band gap that diminishes as the nanotube radius decreases. wikipedia.org More detailed investigations into the band structure have indicated that a metal-semiconductor transition occurs in TiS₂ when the material is composed of approximately 10 layers. wikipedia.org While DFTB offers significant computational advantages, it is generally considered less accurate than standard DFT, with its reliability depending on the quality of the available parameters. blkcommodities.comwikipedia.org

Computational Studies of Phase Transitions

Computational methods, particularly those based on first-principles and density functional theory (DFT), have been instrumental in understanding the phase transitions of this compound under various conditions, such as high pressure and lithiation.

Pressure-Induced Phase Transitions

At ambient pressure, TiS₂ is a semiconductor, but it undergoes a transition to a semimetal at high pressures. wikipedia.org Ab initio pseudopotential calculations, alongside high-pressure single-crystal x-ray diffraction studies, have indicated that TiS₂ undergoes an isostructural semiconductor-semimetal phase transition between 4 and 6 GPa. wikipedia.org Further increases in pressure lead to structural phase changes. A phase transformation has been observed to start at approximately 20.7 GPa, with another structural change occurring at 26.3 GPa. wikipedia.orgwikipedia.org

Computational studies also reveal that the compression of the TiS₂ unit cell is anisotropic. The compression along the c-axis is significantly greater than along the a-axis, a finding supported by experimental data. wikipedia.org The table below summarizes key findings from high-pressure studies.

Pressure RangeObservationMethod
4 - 6 GPaIsostructural semiconductor-semimetal transitionAb initio pseudopotential calculations & XRD wikipedia.org
~8 GPaMaterial behaves as a semimetalExperimental wikipedia.org
~20.7 GPaStart of a structural phase transformationXRD wikipedia.orgwikipedia.org
~26.3 GPaFurther structural change observedExperimental wikipedia.org

Lathiation-Induced Phase Transitions

During the process of lithium intercalation, TiS₂ undergoes significant phase transformations. DFT calculations have been used to investigate the phase evolution across the entire discharge range. nih.gov These studies have helped to construct a Li-TiS₂ convex hull, identifying ground-state and non-equilibrium phases as a function of lithium composition. nih.gov The full lithiation process involves more than a simple intercalation. After an initial 2D intercalation reaction, further lithiation triggers a multi-step conversion reaction, with predicted transformations following the path: LiTiS₂ → TiS → Ti₂S → Ti. nih.gov

Modeling of Charge Transfer Phenomena

The modeling of charge transfer is crucial for understanding the electronic behavior of this compound, especially during intercalation processes, which are fundamental to its application in batteries. The intercalation of an electropositive element like lithium into TiS₂ is a redox reaction where charge is transferred from the intercalated species to the host material. wikipedia.org

Traditionally, this process was described by a rigid band model, which assumed that the electrons transferred from lithium atoms occupied the Ti 3d orbitals exclusively. wikipedia.org However, more sophisticated studies combining experimental techniques and theoretical modeling have provided a more nuanced picture. Sulfur K-edge x-ray-absorption spectra, interpreted using full multiple-scattering theory, have shown that the transferred electrons are not solely located on the titanium atoms. wikipedia.org A significant portion of the charge is also transferred to the S 3p states. wikipedia.org This finding is in good agreement with the S p-projected density of states derived from linear muffin-tin-orbital (LMTO) band structure calculations. wikipedia.org

To model the kinetics and mechanisms of charge transfer more efficiently, specialized computational methodologies are being developed. One such approach is the constrained density-functional tight-binding followed by a small configuration interaction scheme (CDFTB-CI). blkcommodities.com This method aims to calculate the electronic couplings between different charge-constrained states, which are directly proportional to the electron transfer rate. blkcommodities.com By offering a less computationally intensive alternative to methods like constrained density-functional theory (CDFT), CDFTB-CI is more suitable for screening large numbers of complex chemical systems for their charge transfer properties. blkcommodities.com

The modeling of charge transfer also extends to understanding phenomena at interfaces. At a macroscopic level, models are used to predict current densities, which are limited by factors including non-ohmic resistance to electrochemical reactions at electrode surfaces. wikipedia.org At the nanoscale, understanding charge transfer is key to elucidating the behavior of hybrid structures, such as those involving two-dimensional transition-metal dichalcogenides. fishersci.com

Challenges and Future Research Directions in Titanium Disulfide

Advancements in Scalable and Controlled Synthesis Techniques

The synthesis of high-quality titanium disulfide with controlled morphology and crystallinity is paramount for its application in various technologies. While traditional methods like solid-state and gas-phase synthesis have been established, current research is focused on developing more scalable, cost-effective, and precise techniques. polyu.edu.hk

Recent advancements include a variety of synthesis approaches:

Hydrothermal Synthesis: This method has been successfully used to produce nanostructured TiS₂, such as nanoflakes, by reacting a titanium source like titanium tetraisopropoxide with a sulfur source like thiourea (B124793). researchgate.netspringerprofessional.de

Solution-Based Methods: Facile solution-based methods have been developed to create three-dimensional flower-like and two-dimensional flake-like nanostructures of crystalline TiS₂. The morphology of the final product can be controlled by adjusting parameters such as the injection temperature of the precursor. acs.org

Room Temperature Synthesis: A notable development is the room-temperature synthesis of TiS₂ nanoparticles with a narrow size distribution (3-5 nm) using reverse micelles as "nanochemical reactors". lew.ro This approach offers a pathway to producing quantum-confined nanostructures with tailored optical properties. lew.ro

Atomic/Molecular Layer Deposition (ALD/MLD): A hybrid ALD/MLD process has been demonstrated for the growth of two-dimensional TiS₂ films. This technique involves the initial deposition of an amorphous Ti-amidothiolate film at low temperatures, followed by thermal annealing to form crystalline TiS₂ layers parallel to the substrate. acs.org

Future research in this area will likely focus on refining these methods to achieve even greater control over particle size, layer thickness, and defect density. The development of continuous-flow reactors and other scalable production methods is crucial for the commercial viability of TiS₂-based technologies.

Strategies for Mitigating Material Degradation in Energy Storage Applications

One of the primary applications of TiS₂ is as an electrode material in rechargeable batteries. zegmetal.comwikipedia.org However, its performance can be hindered by material degradation during repeated charge-discharge cycles. wikipedia.org Key degradation mechanisms include structural changes due to ion intercalation and side reactions with the electrolyte. acs.org

Intercalation of ions like lithium (Li⁺), sodium (Na⁺), and calcium (Ca²⁺) into the van der Waals gaps of TiS₂ causes expansion of the interlayer spacing. wikipedia.orgmdpi.comnih.gov While this is the fundamental mechanism for energy storage, repeated expansion and contraction can lead to mechanical stress and eventual breakdown of the material's structure. For instance, in sodium-ion batteries, TiS₂ undergoes a more complex multi-phase conversion process compared to lithium-ion batteries, which can contribute to capacity fading. rsc.org

The formation of a solid electrolyte interphase (SEI) on the electrode surface is another critical factor. While a stable SEI can suppress electrolyte decomposition, an unstable or dynamic SEI can lead to continuous electrolyte consumption and impedance growth. acs.orgmdpi.com In some cases, the formation of Ti-O related compounds has been observed after extended cycling, which diminishes the reversibility of the electrochemical reactions. acs.org

Strategies to mitigate these degradation pathways include:

Surface Coatings: Applying protective coatings to the TiS₂ particles can prevent direct contact with the electrolyte, thereby reducing side reactions and stabilizing the SEI.

Nanostructuring: Creating nanostructured electrodes, such as those with nanotube or nanoflake morphologies, can better accommodate the strain of ion intercalation and deintercalation. wikipedia.org

Electrolyte Optimization: The choice of electrolyte has a significant impact on stability. For example, ether-based electrolytes have shown superior performance over ester-based ones in sodium-ion batteries with TiS₂ electrodes. researchgate.net

Rational Design of Advanced TiS₂-Based Electrodes

Improving the performance of TiS₂-based electrodes requires a rational design approach that considers factors such as electronic conductivity, ion diffusion pathways, and mechanical stability. A key strategy is the creation of nanocomposite electrodes.

Controlled ball-milling of TiS₂ with a solid electrolyte, such as Li₂S–P₂S₅, has been shown to create nanocomposite electrodes with significantly enhanced charge capacities. etri.re.kr This process can lead to the formation of an amorphous Li–Ti–P–S phase at the interface, which contributes to extra lithium storage. etri.re.kr The intimate contact between the active material and the solid electrolyte in these composites provides efficient ionic conduction pathways. etri.re.kr

The architecture of the electrode also plays a crucial role. Few-layer TiS₂ has demonstrated a lower lithiation potential compared to its bulk counterpart, making it potentially suitable as an anode material in lithium-ion batteries. greyb.com This highlights the importance of controlling the dimensionality of the TiS₂ material.

Future research will likely focus on hierarchical electrode architectures that combine the benefits of nanoscale features with macroscale connectivity. The goal is to maximize the active surface area for electrochemical reactions while ensuring efficient transport of both electrons and ions throughout the electrode.

Development of Novel Heterostructures and Hybrid Materials

Creating heterostructures and hybrid materials by combining TiS₂ with other materials is a promising strategy to enhance its properties and unlock new functionalities. For instance, sandwich-like structures where ultrathin TiS₂ nanosheets are confined within N, S co-doped porous carbon have been developed as effective polysulfide promoters in lithium-sulfur batteries. uq.edu.au This architecture helps to immobilize lithium polysulfides, leading to improved sulfur utilization and cycling stability. uq.edu.au

Similarly, nanocomposites of reduced graphene oxide wrapped around MoO₃/TiS₂ have been synthesized for high-performance energy storage applications. clausiuspress.com The combination of different materials can lead to synergistic effects, such as improved conductivity and enhanced mechanical integrity.

Titanium-based MXenes, such as Ti₃C₂Tₓ and Ti₂CTₓ, can be used to form heterostructures with other 2D materials. These heterostructures are being explored to address issues like surface roughness and long-term stability in MXenes, with potential applications in energy storage and catalysis. rsc.org

The table below summarizes some of the recent developments in TiS₂-based heterostructures and hybrid materials.

Hybrid Material Synthesis Method Key Features Potential Application
TiS₂ nanosheets in N, S co-doped porous carbonPolydopamine coating and sulfurizationSandwich-like architecture, immobilizes polysulfidesLithium-sulfur batteries uq.edu.au
Reduced graphene oxide wrapped MoO₃/TiS₂Not specifiedEnhanced energy storage performanceEnergy storage clausiuspress.com
Ti₃C₂Tₓ and Ti₂CTₓ MXene heterostructuresVarious deposition techniquesImproved stability and surface propertiesEnergy storage, catalysis rsc.org

Exploration of New Application Domains

While energy storage remains a major focus, the unique properties of TiS₂ make it a candidate for a range of other applications.

Catalysis: TiS₂ has shown potential in catalytic processes, including the hydrogen evolution reaction (HER), which is crucial for green hydrogen production. zegmetal.comossila.com Its surface properties can be tailored to enhance catalytic activity. samaterials.com

Sensors: Thick films of nanostructured TiS₂ have been fabricated and tested for the detection of various toxic gases, showing good sensitivity and selectivity towards nitrogen dioxide (NO₂). researchgate.netspringerprofessional.de

Water Desalination: TiS₂ is being investigated as an electrode material for capacitive deionization (CDI) for water desalination. It has shown stable performance in removing salt from water, particularly at high concentrations. osti.govprinceton.eduresearchgate.net

Electronics and Optoelectronics: The conductive properties of TiS₂ make it suitable for thin films and coatings in flexible electronics. zegmetal.comsamaterials.com Its band gap can be tuned by controlling the number of layers, opening up possibilities for optoelectronic devices. researchgate.net

Thermoelectric Devices: The thermoelectric properties of TiS₂ are also being explored for applications in waste heat recovery and solid-state cooling. polyu.edu.hk

Deeper Understanding of Ion Migration Dynamics and Interfacial Phenomena

A fundamental understanding of how ions move within the TiS₂ structure and the phenomena that occur at the electrode-electrolyte interface is crucial for optimizing its performance in energy storage devices.

Ion Diffusion: The rate of ion diffusion within the TiS₂ lattice is a key factor determining the charge and discharge rates of batteries. The interlayer spacing of TiS₂ increases with ion intercalation, which can affect the diffusion kinetics. nih.govacs.org For example, the diffusion barrier for lithium ions in a 1D TiS₂(en) nanostructure has been computationally predicted to be as low as 0.27 eV. rsc.org

Phase Transformations: During ion intercalation, TiS₂ can undergo phase transformations. In situ X-ray diffraction studies have revealed stepwise phase transformations during the intercalation of potassium (K⁺) and sodium (Na⁺) ions. mdpi.com These phase changes can lead to uneven ion diffusion and affect the material's crystallinity. mdpi.com

Interfacial Phenomena: The interface between the TiS₂ electrode and the electrolyte is a complex region where the SEI forms and charge transfer occurs. The composition and stability of the SEI are highly dependent on the electrolyte system and have a significant impact on the long-term cycling performance of the battery. acs.orgmdpi.com

Advanced characterization techniques, such as operando X-ray absorption spectroscopy (XAS) and in situ X-ray diffraction (XRD), are being used to probe these dynamic processes in real-time. acs.orgrsc.orgrsc.orgosti.gov These experimental techniques provide valuable insights into the structural and chemical evolution of TiS₂ during electrochemical cycling. rsc.org

Integration of Advanced Characterization with Theoretical Modeling for Predictive Science

Combining advanced experimental characterization with theoretical modeling is a powerful approach to gain a deeper understanding of TiS₂ and to predict its behavior. Density functional theory (DFT) is a widely used computational method to investigate the electronic structure, optical properties, and mechanical properties of TiS₂. lew.roresearchgate.netunipd.it

Theoretical calculations can complement experimental findings and provide insights that are difficult to obtain through experiments alone. For example, DFT calculations have been used to:

Determine the electronic band structure and predict whether TiS₂ behaves as a semiconductor or a semimetal. lew.roresearchgate.net

Simulate the intercalation of ions and calculate diffusion barriers. rsc.org

Investigate the mechanical properties of TiS₂ nanostructures, such as nanotubes. acs.org

Study the effect of doping on the electronic structure and catalytic activity of TiS₂ for applications like polysulfide conversion in lithium-sulfur batteries. acs.org

The synergy between theory and experiment is exemplified by studies that use operando synchrotron-based techniques coupled with computational modeling to provide a holistic understanding of the structural and chemical evolution of TiS₂ in batteries. rsc.orgrsc.org This integrated approach is essential for the predictive design of new and improved TiS₂-based materials for a variety of applications. Recent research has also utilized DFT to explore the tuning of p-band electronic structures in TiS₂-based single-atom catalysts for enhanced performance in lithium-sulfur batteries. acs.org

Q & A

Basic Research Questions

Q. What synthesis methods are most effective for producing phase-pure TiS₂, and how can researchers validate their success?

  • Methodological Answer : TiS₂ synthesis often employs hydrothermal methods using precursors like titanium tetra-isopropoxide (Ti(OCH(CH₃)₂)₄) and thiourea (NH₂CSNH₂) under controlled temperatures (180–220°C) and reaction times (12–24 hrs). Phase purity is confirmed via X-ray diffraction (XRD) to identify crystallographic planes (e.g., (001) for layered structures) and energy-dispersive X-ray spectroscopy (EDS) for stoichiometric validation . For volatility studies, Langmuir’s method (high-temperature vacuum sublimation) is used, requiring stringent control of sulfur partial pressure to avoid decomposition .

Q. Which characterization techniques are critical for analyzing TiS₂’s structural and electronic properties?

  • Methodological Answer :

  • XRD : Identifies crystallinity and interlayer spacing (e.g., ~5.7 Å for TiS₂).
  • SEM/TEM : Reveals morphology (e.g., nanosheets or agglomerates) and layered stacking .
  • Raman Spectroscopy : Detects vibrational modes (e.g., E₂g and A₁g peaks) to assess defect density.
  • XPS : Confirms oxidation states (Ti⁴⁺ and S²⁻) and surface contamination.
  • Electrical Conductivity : Four-point probe measurements quantify in-plane conductivity (~10³ S/cm for bulk TiS₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported electrochemical performance of TiS₂-based supercapacitors?

  • Methodological Answer : Discrepancies in energy density (e.g., 30–80 Wh/kg) often arise from electrode fabrication variables:

  • Electrode Composition : Carbon nanotube (CNT) hybrids improve conductivity but may block active sites .
  • Electrolyte Selection : Aqueous (H₂SO₄) vs. organic (TEABF₄) electrolytes affect voltage windows and cycling stability.
  • Validation : Replicate experiments with controlled humidity and temperature. Use identical equipment (e.g., Gamry potentiostats) for comparability .

Q. What experimental strategies mitigate sulfur loss during high-temperature processing of TiS₂?

  • Methodological Answer : Sulfur sublimation above 400°C can degrade TiS₂. Mitigation approaches include:

  • Atmosphere Control : Argon gas flow or sealed ampoules to maintain sulfur vapor pressure .
  • Doping : Incorporation of oxygen or carbon during synthesis stabilizes the lattice .
  • Post-Synthesis Analysis : Thermogravimetric analysis (TGA) quantifies sulfur loss, while EDS maps track stoichiometric shifts .

Q. How should researchers design experiments to validate TiS₂’s gas-sensing mechanisms for NO₂ detection?

  • Methodological Answer :

  • Sensor Fabrication : Screen-print TiS₂ thick films onto alumina substrates; optimize binder-to-powder ratios for adhesion .
  • Testing Setup : Use a flow chamber with controlled NO₂ concentrations (10–100 ppm) and humidity levels.
  • Mechanistic Analysis : Combine electrical resistance measurements with in situ FTIR to identify surface adsorption intermediates (e.g., NO₂⁻ or S-N bonds) .

Data Contradiction and Reproducibility

Q. How to address inconsistencies in reported thermal stability ranges for TiS₂?

  • Methodological Answer : Divergent TGA results (e.g., onset decomposition at 400°C vs. 450°C) may stem from:

  • Sample Purity : Impurities (e.g., residual precursors) lower decomposition thresholds.
  • Heating Rate : Faster rates (>5°C/min) skew degradation profiles.
  • Recommendation : Report synthesis conditions (e.g., precursor ratios, washing steps) and instrument calibration details in supplementary materials .

Methodological Best Practices

Q. What protocols ensure reproducibility in TiS₂ synthesis and characterization?

  • Answer :

  • Documentation : Provide step-by-step synthesis protocols, including precursor batch numbers and stirring speeds .
  • Control Experiments : Include baseline tests (e.g., CNT-only electrodes in supercapacitor studies) .
  • Data Sharing : Publish raw XRD/TGA files in repositories like Figshare for independent validation .

Table 1 : Comparison of TiS₂ Synthesis Methods

MethodPrecursorsTemperature/TimeKey OutputsChallenges
Hydrothermal Ti(OCH(CH₃)₂)₄, NH₂CSNH₂200°C, 24 hrsNanosheets, ~5.7 Å interlayerResidual carbon contamination
Langmuir Sublimation TiS₂ powder in vacuum800°C, 2 hrsBulk crystals, high puritySulfur loss above 400°C

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